Pyrrolidine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCEGDXFJIYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405749 | |
| Record name | Pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-49-3 | |
| Record name | Pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chiral Synthesis of Pyrrolidine-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary methods for the chiral synthesis of pyrrolidine-2-carbonitrile, a crucial building block in the development of various pharmaceuticals, notably dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2][3] The focus of this document is on practical, stereoselective methods that are amenable to laboratory and potential scale-up applications.
Synthesis from the Chiral Pool: The L-Proline Approach
The most direct and widely employed method for the synthesis of (S)-pyrrolidine-2-carbonitrile derivatives utilizes the naturally occurring and inexpensive chiral starting material, L-proline.[1][2] This strategy leverages the inherent stereochemistry of L-proline to produce the desired enantiomer of the target molecule. A key intermediate in the synthesis of several DPP-IV inhibitors is (S)-1-(2-chloroacetyl)this compound.[1][3][4]
The synthetic pathway involves a three-step sequence starting from L-proline: N-acylation, amidation, and subsequent dehydration to the nitrile.
Synthetic Workflow from L-Proline
The overall transformation from L-proline to (S)-1-(2-chloroacetyl)this compound can be visualized as a linear progression of functional group transformations.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
Spectroscopic Analysis of Pyrrolidine-2-carbonitrile and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Pyrrolidine-2-carbonitrile, a significant heterocyclic compound. Due to the limited availability of published experimental data for the parent compound, this document focuses on the well-characterized and commercially important derivative, (S)-1-(2-chloroacetyl)this compound . This key intermediate is crucial in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1]
The following sections present a comprehensive summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this derivative, structured for clarity and ease of comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their own investigations.
Spectroscopic Data Summary
The spectroscopic data presented below has been compiled for (S)-1-(2-chloroacetyl)this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for N-acylproline derivatives, including (S)-1-(2-chloroacetyl)this compound, often show the presence of cis and trans amide rotamers in solution. This phenomenon leads to the appearance of separate signals for protons and carbons near the amide bond, with the ratio of isomers influencing the integration of the respective peaks.[2][3]
Table 1: ¹H NMR Data for (S)-1-(2-chloroacetyl)this compound Solvent: CDCl₃, Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 2.1–2.4 | m | 4H | Pyrrolidine (B122466) C3-H₂, C4-H₂ | Overlapping multiplets for the two methylene (B1212753) groups on the pyrrolidine ring. |
| 3.56–3.64 | m | 1H | Pyrrolidine C5-H | One of the methylene protons on the carbon adjacent to the nitrogen. |
| 3.69–3.76 | m | 1H | Pyrrolidine C5-H | The second methylene proton on the carbon adjacent to the nitrogen. |
| 4.76 | m | 0.8H | Pyrrolidine C2-H (trans) | Methine proton at the 2-position, major rotamer. |
| 4.86 | m | 0.2H | Pyrrolidine C2-H (cis) | Methine proton at the 2-position, minor rotamer. |
| 4.06 | s | 1.6H | CH₂Cl (trans) | Methylene protons of the chloroacetyl group, major rotamer. |
| 4.02–4.21 | m | 0.4H | CH₂Cl (cis) | Methylene protons of the chloroacetyl group, minor rotamer. |
Data sourced from Singh, S. K., et al. (2008).[2]
Table 2: ¹³C NMR Data for (S)-1-(2-chloroacetyl)this compound Solvent: CDCl₃, Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| 22.7, 24.6, 25.1 | Pyrrolidine C3, C4 | Signals corresponding to the methylene carbons of the pyrrolidine ring. The presence of multiple signals is attributed to rotamers. |
| 29.9, 32.4 | Pyrrolidine C3, C4 | Additional signals for the methylene carbons due to rotameric forms. |
| 41.6 | CH₂Cl | Carbon of the chloroacetyl methylene group. |
| 46.4, 46.7, 46.9, 47.0 | Pyrrolidine C2, C5 | Signals for the methine carbon at position 2 and the methylene carbon at position 5. Multiple signals are due to rotamers. |
| 117.8 | C≡N | Carbon of the nitrile group. |
| 164.7, 165.2 | C=O | Carbonyl carbon of the amide, showing distinct signals for the two rotamers. |
Data sourced from Singh, S. K., et al. (2008).[2]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: IR Absorption Data for (S)-1-(2-chloroacetyl)this compound Sample Preparation: KBr pellet
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3304 | (not specified) | N-H stretch (possible overtone or impurity) or O-H stretch (water) |
| 2992, 2953, 2888 | (not specified) | C-H stretch (aliphatic) |
| 2242 | Strong | C≡N stretch (nitrile) |
| 1662 | Strong | C=O stretch (amide I band) |
| 1424 | (not specified) | C-H bend |
Data sourced from Singh, S. K., et al. (2008).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for (S)-1-(2-chloroacetyl)this compound Ionization Method: Electrospray (ES+)
| m/z | Ion |
| 173.1 | [M+H]⁺ |
Data sourced from Singh, S. K., et al. (2008).[2] The monoisotopic mass of the neutral molecule C₇H₉ClN₂O is 172.0403 Da.[4]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices and information gathered from the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of (S)-1-(2-chloroacetyl)this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[2]
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile.
-
Dilute this stock solution further with the same solvent to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often an ion trap or quadrupole analyzer.[3]
-
Infuse the prepared sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode ([M+H]⁺) over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity.
-
-
Data Processing:
-
The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight of the compound.
-
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural elucidation of a synthetic compound like this compound is crucial for confirming its identity and purity. The following diagram illustrates a typical workflow.
Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthetic compound.
References
- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-1-(2-chloroacetyl)this compound | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrrolidine-2-carbonitrile: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Pyrrolidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, formulation, and the development of robust synthetic routes. This technical guide provides an in-depth overview of the known and anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.
Solubility Profile
A closely related derivative, (S)-1-(2-chloroacetyl)this compound, has been reported to be soluble in water.[4] This suggests that this compound itself likely possesses appreciable solubility in aqueous and polar organic solvents. However, the precise solubility limits need to be determined experimentally.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor, and the N-H as a donor, facilitating interaction with protic solvents. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | The polar nature of the molecule should allow for good solvation in these solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the static equilibrium method.
Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetonitrile).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C, 37°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
-
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter, particularly concerning its storage and handling in drug development processes. Potential degradation pathways include hydrolysis of the nitrile group and oxidation of the pyrrolidine ring. A Safety Data Sheet for the related compound (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile advises avoiding heat and exposure to air, indicating potential thermal and oxidative instability.
Forced Degradation Studies
To elucidate potential degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid (pyrrolidine-2-carboxylic acid). |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the nitrile group to a carboxylate salt. |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the pyrrolidine ring, potentially leading to N-oxide formation or ring-opening products. |
| Thermal Degradation | 60°C - 80°C | Potential for decomposition, although heterocyclic rings are often relatively thermally stable. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[5] | Potential for photolytic degradation, although specific chromophores are absent. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be predicted:
-
Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile group can undergo hydrolysis to form pyrrolidine-2-carboxamide (B126068) as an intermediate, which can be further hydrolyzed to pyrrolidine-2-carboxylic acid (proline).
Caption: Predicted hydrolytic degradation of this compound.
-
Oxidative Degradation: The pyrrolidine ring, particularly the secondary amine, is susceptible to oxidation. This can lead to the formation of an N-oxide or other oxidation products.
References
- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. ema.europa.eu [ema.europa.eu]
Diastereoselective Synthesis of 2-Cyanopyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of a cyano group at the 2-position of the pyrrolidine ring offers a versatile handle for further functionalization, making 2-cyanopyrrolidine derivatives valuable building blocks in drug discovery. Achieving stereocontrol during the synthesis of these derivatives is paramount, as the biological activity of stereoisomers can vary significantly. This technical guide provides a comprehensive overview of the diastereoselective synthesis of 2-cyanopyrrolidine derivatives, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in this field.
Core Synthetic Strategies
The diastereoselective construction of 2-cyanopyrrolidines can be broadly approached through several powerful synthetic strategies, including [3+2] cycloaddition reactions, Michael additions, and metal-catalyzed processes. Each of these methods offers distinct advantages in terms of substrate scope, operational simplicity, and achievable stereocontrol.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone for the synthesis of substituted pyrrolidines.[1][2] When the alkene dipolarophile contains a cyano group, this reaction provides a direct route to 2-cyanopyrrolidine derivatives. The diastereoselectivity of the cycloaddition can be controlled by the stereochemistry of the azomethine ylide or the dipolarophile, or by the use of chiral catalysts.
A prominent example is the reaction of azomethine ylides, generated in situ from the condensation of isatin (B1672199) and an amino acid, with α,β-unsaturated nitriles. This multicomponent reaction allows for the rapid assembly of complex spirooxindole-pyrrolidine scaffolds bearing a cyano group at the 3'-position (equivalent to the 2-position of the pyrrolidine ring).[3] The reaction often proceeds with high regio- and diastereoselectivity, favoring the exo-cycloadduct.[3]
A mixture of isatin (1.0 mmol), N-methylglycine (1.0 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile (1.0 mmol) in absolute ethanol (B145695) (10 mL) is refluxed for a specified time (see Table 1). After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile derivative.
Table 1: Diastereoselective Synthesis of Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles [3]
| Entry | Ar | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | C6H5 | 5 | 94 | >99:1 |
| 2 | 4-ClC6H4 | 6 | 96 | >99:1 |
| 3 | 4-BrC6H4 | 6 | 95 | >99:1 |
| 4 | 4-FC6H4 | 5 | 92 | >99:1 |
| 5 | 4-CH3C6H4 | 7 | 88 | >99:1 |
| 6 | 4-OCH3C6H4 | 8 | 85 | >99:1 |
| 7 | 2-Naphthyl | 8 | 82 | >99:1 |
Michael Addition followed by Cyclization
The Michael addition of a nucleophile to an α,β-unsaturated nitrile is another powerful strategy for the formation of a C-C bond, which can be followed by an intramolecular cyclization to construct the pyrrolidine ring. This approach allows for the stereoselective introduction of substituents on the pyrrolidine ring.
A notable example is the organocatalyzed nitro-Michael addition between indolylidenecyanoesters and nitroalkanes.[4][5] The resulting Michael adduct can then undergo a metal-catalyzed reductive cyclization to afford multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, where the nitrile group is retained on the pyrrolidine ring.[4][6] This sequential one-pot, two-stage process offers high diastereoselectivity.
Step 1: Nitro-Michael Addition To a solution of indolylidenecyanoester (0.5 mmol) and nitroalkane (0.75 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL), an organocatalyst (e.g., thiourea-based catalyst, 10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (see Table 2).
Step 2: Reductive Cyclization After completion of the Michael addition, a metal catalyst (e.g., Zn dust, 5.0 equiv) and an acid (e.g., NH4Cl, 4.0 equiv) are added to the reaction mixture. The mixture is then stirred at room temperature until the cyclization is complete. The crude product is purified by column chromatography.
Table 2: Diastereoselective Synthesis of 3,3'-Pyrrolidinyl-spirooxindoles via Michael Addition-Cyclization [4]
| Entry | Substituent on Indole | Nitroalkane | Yield (%) | Diastereomeric Ratio |
| 1 | H | Nitromethane | 85 | >99:1 |
| 2 | 5-Br | Nitromethane | 82 | >99:1 |
| 3 | 5-Cl | Nitromethane | 84 | >99:1 |
| 4 | 5-F | Nitromethane | 80 | >99:1 |
| 5 | H | Nitroethane | 88 | >99:1 |
| 6 | H | 1-Nitropropane | 86 | >99:1 |
Metal-Catalyzed Syntheses
Transition metal catalysis offers a powerful platform for the development of novel and efficient methods for the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been employed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives.[7] While direct diastereoselective cyanations of pre-formed pyrrolidines are less common, palladium-catalyzed cyanoesterification of cyclopropenes has been reported to produce polysubstituted cyclopropanecarbonitriles with high diastereoselectivity, a strategy that could potentially be adapted for the synthesis of 2-cyanopyrrolidines.[8]
Conclusion
The diastereoselective synthesis of 2-cyanopyrrolidine derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide, particularly [3+2] cycloaddition reactions and sequential Michael addition-cyclization protocols, provide robust and reliable strategies for accessing these valuable building blocks with high levels of stereocontrol. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize novel 2-cyanopyrrolidine derivatives for various applications. Future advancements in this area will likely focus on the development of more efficient and enantioselective catalytic systems, further expanding the synthetic toolbox for medicinal chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes [organic-chemistry.org]
An In-depth Technical Guide to Pyrrolidine-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-2-carbonitrile, particularly its (S)-enantiomer, is a pivotal chiral building block in modern medicinal chemistry. Its significance is underscored by its role as a key structural motif in a class of highly effective antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. The 2-cyanopyrrolidine moiety functions as a proline mimic, enabling potent and reversible inhibition of the DPP-4 enzyme, which in turn plays a crucial role in glucose homeostasis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in drug development, with a focus on the mechanism of DPP-4 inhibition.
Physical and Chemical Properties
The physical and chemical properties of this compound and its common salt form are summarized in the tables below. The data has been compiled from various sources to provide a comparative overview.
Table 1: Physical and Chemical Properties of (S)-Pyrrolidine-2-carbonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not explicitly available for the free base | |
| Boiling Point | Not explicitly available for the free base | |
| Density | Not explicitly available for the free base | |
| Solubility | Soluble in water | |
| Storage Temperature | Refrigerated | [2] |
| Purity | Typically >96% | [2] |
Table 2: Physical and Chemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClN₂ | |
| Molecular Weight | 132.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 215-220 °C | |
| Boiling Point | 244.9 °C at 760 mmHg | [3] |
| Density | 1.19 g/cm³ | |
| Solubility | Soluble in water | |
| Flash Point | 101.9 °C | [3] |
Synthesis of (S)-Pyrrolidine-2-carbonitrile
The synthesis of (S)-Pyrrolidine-2-carbonitrile is a critical process for the production of various pharmaceutical intermediates. A common and practical route starts from the readily available and inexpensive amino acid, L-proline. The overall strategy involves the conversion of the carboxylic acid functionality of L-proline into a nitrile group, typically via an amide intermediate.
Experimental Protocol: Synthesis from L-Proline
This protocol outlines a two-step process to synthesize (S)-Pyrrolidine-2-carbonitrile from L-proline by first forming L-prolinamide, followed by dehydration.
Step 1: Synthesis of L-Prolinamide
-
Materials: L-proline, Thionyl chloride (SOCl₂), Methanol (MeOH), Ammonia (B1221849) (NH₃) in methanol.
-
Procedure:
-
To a suspension of L-proline in methanol, cooled to 0 °C, add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature until the L-proline is completely dissolved, indicating the formation of the methyl ester.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude L-proline methyl ester hydrochloride in a saturated solution of ammonia in methanol.
-
Stir the mixture at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain crude L-prolinamide.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Dehydration of L-Prolinamide to (S)-Pyrrolidine-2-carbonitrile
-
Materials: L-Prolinamide, a dehydrating agent (e.g., trifluoroacetic anhydride (B1165640), phosphorus oxychloride, or thionyl chloride), an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)).
-
Procedure using Trifluoroacetic Anhydride:
-
Suspend L-prolinamide in THF at 0-5 °C.
-
Slowly add trifluoroacetic anhydride to the suspension.
-
Allow the reaction mixture to stir at room temperature for a designated period (typically 2 hours), monitoring the progress by TLC.[4][5]
-
Carefully add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Pyrrolidine-2-carbonitrile.
-
Further purification can be achieved by distillation or column chromatography.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of (S)-Pyrrolidine-2-carbonitrile from L-proline.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is centered around the secondary amine and the nitrile group. The secondary amine can be readily acylated or alkylated to introduce various substituents, which is a key step in the synthesis of many DPP-4 inhibitors.[4] The nitrile group, while relatively stable, is crucial for the biological activity of these inhibitors.
Role as a Proline Mimic in DPP-4 Inhibition
The 2-cyanopyrrolidine moiety is a cornerstone in the design of DPP-4 inhibitors.[6] It acts as a mimic of the natural substrate, proline, allowing the inhibitor to bind to the active site of the DPP-4 enzyme. The electrophilic carbon of the nitrile group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[7] This reversible covalent inhibition mechanism contributes to the high efficacy and prolonged duration of action of drugs like Vildagliptin.
Signaling Pathway of DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a vital role in regulating blood glucose levels. By inhibiting DPP-4, this compound-based drugs prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to several beneficial downstream effects in the management of type 2 diabetes.
The signaling pathway affected by DPP-4 inhibitors is illustrated below.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry, particularly in the development of treatments for type 2 diabetes. Its unique structure, which mimics the amino acid proline, allows for the design of potent and selective enzyme inhibitors. The synthetic routes to this compound are well-established, making it an accessible and valuable building block for drug discovery and development. A thorough understanding of its physical, chemical, and biological properties is essential for researchers and scientists working to create the next generation of therapeutics targeting DPP-4 and other related enzymes.
References
- 1. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Pyrrolidine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyrrolidine-2-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry. It details its chemical properties, stereospecific synthesis protocols, and its significant role as a building block for potent enzyme inhibitors. The focus is on the (S)-enantiomer, a key intermediate in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.
Compound Identification and Molecular Structure
This compound is a saturated five-membered nitrogen heterocycle substituted with a nitrile group at the 2-position. The presence of a chiral center at this position means it exists as (R) and (S) enantiomers. The CAS Numbers for the racemic mixture and its individual stereoisomers are distinct.
The molecular structure consists of a pyrrolidine (B122466) ring, which provides a rigid scaffold, and a nitrile group that is crucial for its biological activity, particularly in enzyme inhibition.[1][2]
Table 1: Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (racemic) | 5626-49-3 | C₅H₈N₂ | 96.13[3][4] |
| (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 | C₅H₈N₂ | 96.13[3][5] |
| (R)-Pyrrolidine-2-carbonitrile | 739363-75-8 | C₅H₈N₂ | 96.13[6] |
| (S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 | C₅H₉ClN₂ | 132.59[7] |
| (S)-1-(2-chloroacetyl)this compound | 207557-35-5 | C₇H₉ClN₂O | 172.61[2][8] |
Physicochemical and Computed Properties
The properties of this compound and its derivatives are essential for their handling, characterization, and application in synthesis. The following table summarizes key computed and physical properties for the parent (S)-enantiomer.
Table 2: Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile
| Property | Value | Source |
| IUPAC Name | (2S)-pyrrolidine-2-carbonitrile | [9] |
| InChI Key | ALSCEGDXFJIYES-YFKPBYRVSA-N | [5][9] |
| Canonical SMILES | C1C--INVALID-LINK--C#N | [8][9] |
| Purity | 96% | [5] |
| Storage Temperature | Refrigerated | [5] |
Role in Drug Development: DPP-4 Inhibition
The 2-cyanopyrrolidine moiety is a critical pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-4), a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][10] By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes.[10]
(S)-1-(2-chloroacetyl)this compound is a widely used key intermediate for synthesizing numerous DPP-4 inhibitors, most notably Vildagliptin.[1][2][10][11] The nitrile group plays a dual role: it provides reversible, potent inhibition of the enzyme and imparts chemical stability suitable for oral administration.[1][2]
Synthesis and Experimental Protocols
An efficient and practical synthesis for (S)-1-(2-chloroacetyl)this compound has been developed starting from the inexpensive and readily available amino acid, L-proline. This route avoids complex protection/deprotection strategies.[1][10][11] The general workflow involves N-acylation of L-proline, conversion to the corresponding amide, and subsequent dehydration to yield the target nitrile.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of (S)-1-(2-chloroacetyl)this compound.[1][10]
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
A suspension of L-proline (20.0 g, 0.174 mol) is prepared in tetrahydrofuran (B95107) (THF, 200 mL).
-
Chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature.
-
The reaction mixture is refluxed for 2 hours.
-
After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.
-
Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added. The organic layer is collected.
-
The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are concentrated under vacuum to yield the product.
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
To a solution of the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in dichloromethane (B109758) (200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
Ammonium bicarbonate (41.2 g, 0.522 mol) is added, and the mixture is stirred for another hour.
-
Upon completion, the mixture is filtered, and the residue is washed with dichloromethane. The filtrate contains the desired amide.
Step 3: Preparation of (S)-1-(2-chloroacetyl)this compound
-
To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise, maintaining the temperature between 5–10 °C.
-
The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum at 40 °C to yield the final product.
Table 3: Summary of Synthesis Yields
| Reaction Step | Product | Reported Yield |
| N-Acylation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81%[2] |
| Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | 52.5%[10] |
| Dehydration | (S)-1-(2-chloroacetyl)this compound | 83% (from amide)[2] |
Biological Activity Data
The this compound scaffold is a potent inhibitor of DPP-4. Various derivatives have been synthesized and evaluated to optimize potency, selectivity, and pharmacokinetic profiles.
Table 4: In Vitro Biological Activity of Selected Derivatives
| Compound | DPP-4 IC₅₀ (μM) | DPP-8 / DPP-4 Selectivity Ratio | DPP-9 / DPP-4 Selectivity Ratio | Reference |
| Derivative 17a¹ | 0.017 | 1324 | 1164 | [12][13] |
| Derivative 8l² | 0.05 | - | - | [14] |
| Derivative 9l² | 0.01 | 898 | 566 | [14] |
¹A 4-fluorothis compound (B8495706) derivative.[12][13] ²A β-amino pyrrole-2-carbonitrile (B156044) derivative.[14]
Conclusion
This compound, particularly its (S)-enantiomer, is a compound of high strategic importance in modern drug discovery. Its role as a key structural motif in DPP-4 inhibitors has led to the development of successful therapies for type 2 diabetes. The well-established and efficient synthetic routes starting from L-proline make its crucial derivatives accessible for both research and large-scale production. The data and protocols summarized in this guide underscore its value and provide a foundational resource for scientists engaged in the fields of medicinal chemistry and pharmaceutical development.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. (S)-1-(2-Chloroacetyl)this compound|CAS 207557-35-5 [benchchem.com]
- 3. This compound | CAS No- 5626-49-3 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 5626-49-3 [chemicalbook.com]
- 5. (S)-Pyrrolidine-2-carbonitrile | 204387-53-1 [sigmaaldrich.com]
- 6. (R)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (5626-49-3) for sale [vulcanchem.com]
- 14. Design, synthesis and biological evaluation of 4-fluorothis compound and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stereoisomers of Pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, prized for its conformational rigidity and the stereochemical complexity it can introduce into a molecule. Pyrrolidine-2-carbonitrile, in particular, has garnered significant attention as a key pharmacophore, most notably in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of biological activity, with the (S)- and (R)-enantiomers often exhibiting profoundly different pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, characteristics, and biological significance of the stereoisomers of this compound, with a focus on their role in drug discovery and development.
Physicochemical and Pharmacological Characteristics
The stereochemical orientation of the nitrile group in this compound dictates its interaction with biological targets. The (S)-enantiomer is the biologically active form for DPP-IV inhibition, a crucial enzyme in glucose homeostasis. While comprehensive experimental data directly comparing the parent (R)- and (S)-pyrrolidine-2-carbonitrile is limited in publicly available literature, the data for their derivatives, particularly N-acylated versions, consistently highlight the stereoselectivity of their biological action.
| Property | (S)-Pyrrolidine-2-carbonitrile | (R)-Pyrrolidine-2-carbonitrile | (S)-1-(2-Chloroacetyl)this compound | (R)-1-(2-chloroacetyl)this compound |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂ | C₇H₉ClN₂O | C₇H₉ClN₂O |
| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [1] | 172.61 g/mol | 172.61 g/mol |
| Melting Point | Not reported | Not reported | 52-53 °C[2] | Not reported |
| Boiling Point | Not reported | Not reported | 363.1±37.0 °C at 760 mmHg[2] | Not reported |
| Specific Rotation | Not reported | Not reported | Not reported | Not reported |
| Biological Activity | Precursor to active DPP-IV inhibitors | Largely inactive as a DPP-IV inhibitor precursor | Key intermediate for Vildagliptin[3][4] | Generally considered inactive for DPP-IV inhibition |
| CAS Number | 204387-53-1[2] | 739363-75-8[1] | 207557-35-5 | 565452-98-4[3] |
Signaling Pathway: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.[5][6] The (S)-cyanopyrrolidine moiety is a key component of several DPP-IV inhibitors, including Vildagliptin. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, effectively inhibiting its enzymatic activity.[7]
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)this compound
This protocol describes a common method for the synthesis of the key intermediate for Vildagliptin, starting from L-proline.[3][4]
Step 1: N-Chloroacetylation of L-Proline
-
Suspend L-proline in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Add chloroacetyl chloride to the suspension.
-
Reflux the reaction mixture for a specified time (e.g., 2 hours).
-
After cooling, work up the reaction mixture to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Amidation
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC).
-
Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) bicarbonate).
-
Stir the reaction mixture until completion and then filter to remove by-products.
-
Concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Step 3: Dehydration to Nitrile
-
Suspend the amide from Step 2 in a suitable solvent (e.g., THF).
-
Add a dehydrating agent (e.g., trifluoroacetic anhydride) at a reduced temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature.
-
Quench the reaction and perform an aqueous workup to isolate the final product, (S)-1-(2-chloroacetyl)this compound.
Synthesis of (R)-1-(2-chloroacetyl)this compound
The synthesis of the (R)-enantiomer is not as widely reported but can be inferred to follow a similar pathway starting from D-proline, which is the enantiomer of L-proline. The stereochemistry of the starting material would be retained throughout the synthetic sequence.
Chiral Separation of this compound Enantiomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers of pyrrolidine derivatives.
Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is typically effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio is optimized to achieve the best separation. A small amount of an acidic or basic modifier may be added to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable.
-
Procedure: a. Dissolve the racemic mixture of this compound in the mobile phase. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the sample onto the column. d. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times, allowing for their separation and quantification.
Conclusion
The stereoisomers of this compound represent a compelling example of stereoselectivity in drug action. The (S)-enantiomer is a crucial building block for a class of highly effective antidiabetic drugs, the DPP-IV inhibitors. In contrast, the (R)-enantiomer is largely devoid of this specific activity. This stark difference underscores the importance of stereocontrolled synthesis and chiral separation techniques in modern drug development. A thorough understanding of the distinct properties and synthetic routes for each stereoisomer is paramount for researchers and scientists working to design and develop novel therapeutics based on the privileged pyrrolidine scaffold. Further investigation into the biological activities of the (R)-enantiomer in other contexts could reveal new and unexpected therapeutic opportunities.
References
- 1. (R)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-PYRROLIDINE-2-CARBONITRILE | 204387-53-1 [chemicalbook.com]
- 3. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicsearchonline.org [clinicsearchonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Pyrrolidine-2-carbonitrile Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document provides a comprehensive overview of the synthetic route starting from L-prolinamide, including detailed experimental protocols, and discusses the relevant biological context of its derivatives.
Introduction
(S)-pyrrolidine-2-carbonitrile hydrochloride is a valuable building block in medicinal chemistry due to its constrained cyclic structure and the presence of a reactive nitrile group. Its enantiomerically pure form is crucial for the stereoselective synthesis of complex drug molecules. The primary application of this intermediate is in the synthesis of DPP-4 inhibitors like Vildagliptin, which rely on the pyrrolidine-2-carbonitrile moiety for their mechanism of action.
Synthetic Pathway Overview
The most common and practical synthetic route to (S)-pyrrolidine-2-carbonitrile hydrochloride begins with the readily available starting material, L-prolinamide. The synthesis proceeds in two main steps:
-
Dehydration of L-prolinamide: The amide group of L-prolinamide is dehydrated to form the corresponding nitrile, yielding (S)-pyrrolidine-2-carbonitrile as a free base.
-
Formation of the Hydrochloride Salt: The basic pyrrolidine (B122466) nitrogen is then treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.
This approach is efficient and allows for the production of the target compound with high purity and stereochemical integrity.
Experimental Protocols
Step 1: Dehydration of (S)-Prolinamide to (S)-Pyrrolidine-2-carbonitrile
This procedure describes the conversion of the primary amide of L-prolinamide to a nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Materials:
-
L-Prolinamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or other suitable organic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of L-prolinamide (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
Triethylamine (2.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Phosphorus oxychloride (1.2 equivalents) is then added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0°C.
-
The layers are separated, and the aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-pyrrolidine-2-carbonitrile as an oil.
Step 2: Formation of (S)-Pyrrolidine-2-carbonitrile Hydrochloride
This procedure outlines the conversion of the free base to its hydrochloride salt.
Materials:
-
Crude (S)-pyrrolidine-2-carbonitrile
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
The crude (S)-pyrrolidine-2-carbonitrile from Step 1 is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of hydrochloric acid in a suitable solvent is added dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
The formation of a white precipitate indicates the formation of the hydrochloride salt.
-
The mixture is stirred at 0°C for an additional 30 minutes to ensure complete precipitation.
-
The precipitate is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold, anhydrous diethyl ether.
-
The resulting white to off-white crystalline solid is dried under vacuum to afford (S)-pyrrolidine-2-carbonitrile hydrochloride.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of (S)-pyrrolidine-2-carbonitrile hydrochloride.
| Parameter | Value |
| Chemical Name | (S)-Pyrrolidine-2-carbonitrile hydrochloride |
| CAS Number | 65732-69-6 |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215-220 °C |
| Purity (Typical) | ≥99% (by HPLC) |
| Solubility | Soluble in water |
Table 1: Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride.
| Step | Reactant | Reagent | Solvent | Temperature | Time | Yield (Typical) |
| 1. Dehydration | L-Prolinamide | POCl₃, Triethylamine | Dichloromethane | 0°C to RT | 2-4 h | 80-90% |
| 2. Hydrochloride Salt Formation | This compound | HCl in Diethyl Ether | Diethyl Ether | 0°C | 0.5 h | >95% |
Table 2: Summary of Reaction Conditions and Typical Yields.
Mandatory Visualizations
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
The primary therapeutic application of derivatives of this compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Workflow: Synthesis of (S)-Pyrrolidine-2-carbonitrile Hydrochloride
The following diagram illustrates the logical flow of the synthetic process.
Caption: Synthetic Workflow.
Logical Relationships in the Dehydration Step
This diagram outlines the key relationships between reactants and conditions in the critical dehydration step.
Caption: Logical Relationships in Dehydration.
Conclusion
The synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride from L-prolinamide is a robust and scalable process. This technical guide provides researchers, scientists, and drug development professionals with the necessary details to reproduce this synthesis. The resulting chiral intermediate is of high purity and suitable for the development of advanced pharmaceutical compounds, particularly those targeting the DPP-4 enzyme for the management of type 2 diabetes. Careful control of reaction conditions, especially temperature, is critical for achieving high yields and purity.
An In-depth Technical Guide to the Enantioselective Synthesis of 2-Cyanopyrrolidine: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chiral starting materials and synthetic strategies for the enantioselective preparation of 2-cyanopyrrolidine, a crucial building block in numerous pharmaceutical agents. This document details key experimental protocols, presents comparative quantitative data, and illustrates synthetic pathways to aid researchers in the selection and implementation of optimal synthetic routes.
Introduction
2-Cyanopyrrolidine, particularly the (S)-enantiomer, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency and selectivity, primarily through the nitrile group's ability to form key interactions with biological targets. The development of efficient and stereoselective synthetic routes to this valuable intermediate is, therefore, of paramount importance. This guide focuses on the utilization of readily available chiral pool starting materials, which offer an economical and practical approach to obtaining enantiomerically pure 2-cyanopyrrolidine. The two most prominent starting materials, L-proline and L-pyroglutamic acid, will be discussed in detail, along with an exploration of other potential chiral precursors.
L-Proline as a Chiral Precursor
L-proline, a naturally occurring amino acid, is the most direct and widely employed starting material for the synthesis of (S)-2-cyanopyrrolidine. The synthetic strategy generally involves the protection of the secondary amine followed by the conversion of the carboxylic acid moiety into a nitrile group.
Synthesis of N-Acyl-2-cyanopyrrolidines
A common approach involves the N-acylation of L-proline, followed by a two-step conversion of the carboxylic acid to the nitrile via an amide intermediate. This method has been successfully applied to synthesize various N-protected 2-cyanopyrrolidines, which are key intermediates for several pharmaceutically active compounds.
A practical and well-documented route involves the N-chloroacetylation of L-proline. The resulting N-acylated proline is then converted to the primary amide, which is subsequently dehydrated to afford the target nitrile.
Experimental Protocol: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile [1][2]
-
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.
-
To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (B95107) (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature.
-
The reaction mixture is refluxed for 2 hours.
-
After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.
-
Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.
-
-
Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide.
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (B109758) (DCM, 200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 10.8 g, 0.052 mol) in DCM is added slowly at 10–15 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
Ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) is added, and the mixture is stirred for an additional hour.
-
The reaction mixture is filtered, and the residue is washed with DCM. The filtrate is concentrated to give the amide.
-
-
Step 3: Synthesis of (S)-1-(2-Chloroacetyl)this compound.
-
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) is added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise at 5–10 °C.
-
The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The crude product is purified by column chromatography.
-
Caption: Synthesis of (S)-1-(2-Chloroacetyl)this compound from L-proline.
The synthesis of N-Boc and N-Cbz protected 2-cyanopyrrolidines follows a similar pathway involving the initial protection of L-proline, followed by conversion to the corresponding prolinamide and subsequent dehydration.
-
N-Protection of L-Proline:
-
N-Boc protection: L-proline is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent like dioxane/water or dichloromethane.
-
N-Cbz protection: L-proline is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate in a solvent such as toluene.[3]
-
-
Amide Formation: The N-protected proline is then converted to the corresponding amide. This can be achieved through various standard peptide coupling methods, such as activation with a carbodiimide (B86325) (e.g., DCC or EDC) followed by reaction with ammonia (B1221849) or ammonium bicarbonate, or by converting the carboxylic acid to an acid chloride with a reagent like thionyl chloride and subsequent reaction with ammonia.[3]
-
Dehydration to Nitrile: The final step is the dehydration of the N-protected prolinamide to the nitrile. Common dehydrating agents for this transformation include trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.
Caption: General synthetic pathways for N-Boc and N-Cbz protected 2-cyanopyrrolidines.
L-Pyroglutamic Acid as a Chiral Precursor
L-Pyroglutamic acid, a cyclic derivative of L-glutamic acid, serves as another readily available and inexpensive chiral starting material for the synthesis of 2-cyanopyrrolidine derivatives. The general strategy involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion of the alcohol to a nitrile.
Synthesis via Pyroglutaminol
The key intermediate in this pathway is (S)-pyroglutaminol ( (S)-5-(hydroxymethyl)pyrrolidin-2-one), which is obtained by the selective reduction of the carboxylic acid of L-pyroglutamic acid.
Experimental Protocol: Synthesis of (S)-Pyroglutaminol from L-Pyroglutamic Acid
-
Esterification: L-pyroglutamic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or HCl).
-
Reduction: The resulting ester is then selectively reduced to the alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like ethanol.
Once pyroglutaminol is obtained, the primary alcohol can be converted to a nitrile. This transformation typically proceeds via a two-step sequence:
-
Activation of the Alcohol: The hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.
-
Nucleophilic Substitution with Cyanide: The resulting tosylate or mesylate is then displaced with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the 2-cyanomethylpyrrolidinone derivative. Subsequent modifications can then be performed on the lactam ring to arrive at the desired 2-cyanopyrrolidine.
Caption: Synthetic pathway from L-pyroglutamic acid to a 2-cyanopyrrolidine precursor.
Other Chiral Starting Materials
While L-proline and L-pyroglutamic acid are the most common starting materials, other chiral precursors from the "chiral pool" can potentially be utilized for the enantioselective synthesis of 2-cyanopyrrolidine. These routes are generally less direct and may require more synthetic steps.
-
From L-Glutamic Acid: L-glutamic acid can be considered a precursor to L-pyroglutamic acid, as it can be cyclized to form the latter. Therefore, synthetic routes starting from L-glutamic acid would likely proceed through L-pyroglutamic acid as an intermediate.[1]
-
From other α-Amino Acids: In principle, other α-amino acids could be envisioned as starting materials through multi-step sequences involving the formation of the pyrrolidine (B122466) ring via cyclization reactions. However, these routes are often more complex and less efficient than those starting from proline or pyroglutamic acid.
Comparative Data
The selection of a starting material and synthetic route often depends on factors such as cost, availability, overall yield, and the desired N-substituent on the final product. The following table summarizes the key aspects of the primary synthetic routes discussed.
| Starting Material | Key Intermediates | Typical Reagents for Cyanation | Overall Yield (from protected amino acid) | Enantiomeric Purity | Advantages | Disadvantages |
| L-Proline | N-Acyl-L-prolinamide | TFAA, POCl₃ | Good to Excellent | High (Chirality retained from starting material) | Direct route, well-established procedures | Requires N-protection and deprotection steps |
| L-Pyroglutamic Acid | (S)-Pyroglutaminol, Activated alcohol | NaCN, KCN | Moderate to Good | High (Chirality retained from starting material) | Inexpensive starting material | Longer synthetic route, requires reduction and activation steps |
Conclusion
The enantioselective synthesis of 2-cyanopyrrolidine is most efficiently achieved using chiral pool starting materials, with L-proline and L-pyroglutamic acid being the most prominent and practical choices. The selection between these two precursors will depend on the specific requirements of the synthesis, including the desired N-substituent, scalability, and economic considerations. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important pharmaceutical building block. Further research into novel catalytic methods and the exploration of alternative chiral starting materials may lead to even more efficient and versatile synthetic strategies in the future.
References
Methodological & Application
Experimental protocol for synthesis of vildagliptin using Pyrrolidine-2-carbonitrile.
Application Notes and Protocols for the Synthesis of Vildagliptin (B1682220)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis is based on the reaction of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, with 3-amino-1-adamantanol. While the direct chloroacetylation of (S)-pyrrolidine-2-carbonitrile is a potential route, this protocol details a more extensively documented and reliable two-stage synthesis commencing from the readily available and cost-effective starting material, L-proline.
The protocol is divided into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of (S)-1-(2-chloroacetyl)this compound from L-proline.
-
Synthesis of Vildagliptin: Coupling of the key intermediate with 3-amino-1-adamantanol.
Experimental Protocols
Stage 1: Synthesis of (S)-1-(2-chloroacetyl)this compound (Intermediate 6)
This stage details the conversion of L-proline to the key chloroacetylated intermediate. The synthesis proceeds via the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.[1][2][3][4]
Step 1a: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (8)
-
Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1][3][4]
-
To this suspension, add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.[1][3][4]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[1][3][4]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with 20 mL of water and stir for an additional 20 minutes.[1][3][4]
-
Add 20 mL of saturated brine solution and 200 mL of ethyl acetate (B1210297).
-
Separate the organic layer. The aqueous layer should be re-extracted with ethyl acetate (2 x 50 mL).[1][3][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 1b: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in 200 mL of dichloromethane (B109758) (DCM).[1][3][4]
-
Cool the solution to 10-15 °C and slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in DCM over 5 minutes.
-
Add ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for another hour.[1][3][4]
-
Monitor the reaction by TLC (5% MeOH in CHCl3).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the residue with DCM.
-
Concentrate the filtrate under vacuum to obtain the crude amide.
Step 1c: Synthesis of (S)-1-(2-chloroacetyl)this compound (6)
-
Suspend the crude amide 9 (4.0 g, 0.0209 mol) in 40 mL of THF and cool the mixture to 0-5 °C.[1][4]
-
Add trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) to the suspension.[1][4]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[1][4]
-
After the reaction is complete, cool the mixture to 5-10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes.[1][4]
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C to yield the desired intermediate, (S)-1-(2-chloroacetyl)this compound.[1][4]
Stage 2: Synthesis of Vildagliptin (2)
This final stage involves the coupling of the synthesized intermediate with 3-amino-1-adamantanol.[5]
-
To a solution of (S)-1-(2-chloroacetyl)this compound (6) and 3-hydroxy-1-aminoadamantane (10) in a suitable solvent such as 2-butanone, add potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI).[5]
-
Stir the resulting reaction mixture at reflux for 4 hours.
-
Monitor the reaction for the consumption of the starting materials by TLC.
-
Upon completion, filter the reaction mixture.
-
Evaporate the solvent from the filtrate to obtain a residue.
-
Recrystallize the residue from a mixture of ethyl acetate and methanol (B129727) (1:1) to afford the final product, Vildagliptin (2).[5]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Vildagliptin.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| 1a | L-proline | Chloroacetyl chloride | THF | Reflux | 2 h | High |
| 1b | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | DCM | 10-15 °C to RT | 2 h | ~52% |
| 1c | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, Ammonium bicarbonate | THF | 0-5 °C to RT | ~3 h | ~83% |
| 2 | (S)-1-(2-chloroacetyl)this compound, 3-amino-1-adamantanol | K2CO3, KI | 2-Butanone | Reflux | 4 h | ~50-77% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of Vildagliptin from L-proline.
Caption: Synthetic pathway of Vildagliptin from L-proline.
References
- 1. researchgate.net [researchgate.net]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Application Note: Purification of Pyrrolidine-2-carbonitrile by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of pyrrolidine-2-carbonitrile using column chromatography. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] Due to the presence of a basic secondary amine, purification by silica (B1680970) gel chromatography can be challenging. This protocol outlines effective methods using both standard silica gel with a modified mobile phase and an alternative amine-functionalized stationary phase to achieve high purity.
Introduction
This compound is a cyclic secondary amine containing a nitrile functional group. The basic nature of the secondary amine can lead to strong interactions with the acidic silanol (B1196071) groups of a standard silica gel stationary phase. This interaction can result in poor separation, tailing of the compound peak, and potential degradation or irreversible adsorption onto the column. To overcome these challenges, two primary strategies are presented: modification of the mobile phase to suppress the unwanted interactions or the use of a deactivated, amine-functionalized stationary phase. The selection of the appropriate method will depend on the nature of the impurities present in the crude sample.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided in Table 1. Understanding these properties is crucial for developing an effective purification strategy. The compound's solubility in water and its basicity are particularly important considerations for its chromatographic behavior.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | (S)-Pyrrolidine-2-carbonitrile | (S)-Pyrrolidine-2-carbonitrile hydrochloride | Reference(s) |
| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [2][3] |
| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [2][3] |
| Appearance | - | White to off-white crystalline powder | |
| Melting Point | - | 215-220 °C | |
| Density | - | 1.19 g/cm³ | |
| Solubility | Miscible with water and most organic solvents | Soluble in water | [4] |
| pKa (of conjugate acid) | 11.27 (in water) | - | [4] |
Experimental Protocols
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh or 230-400 mesh)
-
Amine-functionalized silica gel (optional)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (B128534) (TEA), reagent grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (B83412) stain
-
Collection tubes
-
Rotary evaporator
Method 1: Purification using Silica Gel with a Triethylamine-Modified Mobile Phase
This method is suitable for general purification of this compound from less polar and non-basic impurities. The addition of a small amount of triethylamine to the mobile phase neutralizes the acidic sites on the silica gel, preventing strong adsorption of the basic amine.[5][6]
1. TLC Analysis:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
- Spot the TLC plate with the crude mixture.
- Develop the TLC plate using a solvent system of Dichloromethane:Methanol (e.g., 98:2, 95:5, 90:10) with the addition of 0.5-1% Triethylamine.
- Visualize the spots under UV light (if applicable) and by staining with potassium permanganate.
- The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.
2. Column Preparation:
- Select an appropriate size glass column.
- Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 DCM:MeOH with 1% TEA).
- Pack the column with the silica gel slurry, ensuring a uniform and compact bed.[7]
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column bed.[8]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin eluting the column, collecting fractions in appropriately sized test tubes.
- Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- The presence of triethylamine may require co-evaporation with a solvent like toluene (B28343) to remove it completely.
Table 2: Summary of Parameters for Method 1
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol with 0.5-1% Triethylamine |
| Mobile Phase Polarity | Adjusted based on TLC analysis (e.g., 95:5 DCM:MeOH) |
| Detection | TLC with Potassium Permanganate Stain |
Method 2: Purification using Amine-Functionalized Silica Gel
This method is particularly useful when dealing with impurities that have similar polarities to this compound or when triethylamine is undesirable in the final product. The amine-functionalized silica provides a basic surface that minimizes the strong acid-base interactions.[5][6]
1. TLC Analysis:
- Use commercially available amine-functionalized TLC plates or standard silica TLC plates with a mobile phase of Hexane:Ethyl Acetate.
- The absence of the acidic stationary phase often allows for the use of less polar and non-amine containing mobile phases.
- Determine an appropriate solvent system (e.g., 80:20, 70:30 Hexane:EtOAc) that gives an Rf of 0.3-0.4 for the target compound.
2. Column Preparation:
- Dry pack or slurry pack the column with amine-functionalized silica gel according to the manufacturer's instructions.
3. Sample Loading:
- Follow the same procedure as in Method 1 (wet or dry loading).
4. Elution and Fraction Collection:
- Elute the column with the predetermined Hexane:Ethyl Acetate mobile phase.
- Collect and analyze fractions by TLC as described in Method 1.
5. Product Isolation:
- Combine the pure fractions and remove the solvent by rotary evaporation.
Table 3: Summary of Parameters for Method 2
| Parameter | Recommended Conditions |
| Stationary Phase | Amine-Functionalized Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate |
| Mobile Phase Polarity | Adjusted based on TLC analysis (e.g., 70:30 Hexane:EtOAc) |
| Detection | TLC with Potassium Permanganate Stain |
Workflow Diagrams
Caption: Workflow for Purification using Silica Gel with a Triethylamine-Modified Mobile Phase.
Caption: Workflow for Purification using Amine-Functionalized Silica Gel.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not elute from the column (streaking from the baseline on TLC) | Mobile phase is not polar enough or strong interaction with silica. | Increase the polarity of the mobile phase (increase % MeOH). Ensure sufficient triethylamine is present (Method 1). |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve a greater difference in Rf values. Consider using a gradient elution. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (decrease % MeOH or % EtOAc). |
| Significant tailing of the product spot on TLC | Strong acid-base interaction with silica. | Increase the concentration of triethylamine in the mobile phase (up to 2%) or switch to an amine-functionalized silica column (Method 2). |
Conclusion
The purification of this compound by column chromatography can be effectively achieved by addressing the basicity of the secondary amine. The addition of triethylamine to a standard silica gel system is a robust method for routine purifications. For more challenging separations or when an amine additive is not desired, the use of an amine-functionalized stationary phase provides an excellent alternative. Careful optimization of the mobile phase using thin-layer chromatography is critical for a successful separation.
References
- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 2760526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of Pyrrolidine-2-carbonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of pyrrolidine-2-carbonitrile with Grignard reagents represents a powerful synthetic tool for the formation of 2-acylpyrrolidine derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, notably in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes. This document provides detailed application notes and experimental protocols for this important transformation.
The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile group in this compound. Subsequent acidic hydrolysis of the intermediate imine salt yields the corresponding 2-acylpyrrolidine, a ketone. Due to the presence of the secondary amine in the pyrrolidine (B122466) ring, which is incompatible with Grignard reagents, N-protection is a crucial prerequisite for a successful reaction. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent attacks the nitrile carbon, forming a new carbon-carbon bond and generating a magnesium salt of an imine.
-
Hydrolysis: The imine intermediate is hydrolyzed under acidic conditions to yield the final ketone product. This step is typically performed in a separate workup procedure.
Applications in Drug Development
This compound derivatives are key structural motifs in a number of DPP-IV inhibitors.[1] The 2-acylpyrrolidine core, synthesized via the Grignard reaction, can be further elaborated to produce potent and selective inhibitors. The reaction allows for the introduction of a wide variety of side chains (R-groups from the Grignard reagent), enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
Data Presentation
The following table summarizes a specific example of the reaction of an N-protected this compound with a Grignard reagent, providing key quantitative data.
| Entry | This compound Derivative | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate (N-Boc protected) | Phenylmagnesium bromide | tert-Butyl (2S)-2-benzoylpyrrolidine-1-carboxylate | 91% | [2] |
Experimental Protocols
Caution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Synthesis of tert-Butyl (2S)-2-benzoylpyrrolidine-1-carboxylate
This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[2]
Materials:
-
tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate
-
Phenylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous ammonium (B1175870) chloride solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (dilute aqueous solution)
-
Sodium bicarbonate solution (saturated aqueous)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer
-
Inert gas supply (nitrogen or argon) with manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Charging the Reactants: To the flask, add a solution of tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate in anhydrous toluene.
-
Grignard Addition: Cool the solution to 0 to -5 °C using an ice-salt bath. Slowly add the phenylmagnesium bromide solution from the addition funnel over a period of 15 minutes, ensuring the internal temperature is maintained within the specified range.
-
Reaction Monitoring: Stir the reaction mixture at 0 to -5 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid (20%, 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and water (2 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, tert-butyl (2S)-2-benzoylpyrrolidine-1-carboxylate, can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of 2-acylpyrrolidines from N-protected this compound using Grignard reagents.
Caption: General reaction pathway for the synthesis of 2-acylpyrrolidines.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the reaction of N-protected this compound with a Grignard reagent.
Caption: Experimental workflow for the Grignard reaction.
References
- 1. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
Application of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Introduction
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral intermediate extensively utilized in the synthesis of a class of oral hypoglycemic agents known as dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2][3][4][5] These inhibitors play a significant role in the management of type 2 diabetes mellitus. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and regulating blood glucose levels.[6][7][8] By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin release and suppressed glucagon (B607659) secretion, thereby improving glycemic control.[6][7][8] The 2(S)-cyanopyrrolidine moiety is a key pharmacophore that binds to the active site of the DPP-IV enzyme, and (S)-1-(2-chloroacetyl)this compound serves as a versatile building block for introducing this critical structural feature into inhibitor molecules.[1][3] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of DPP-IV inhibitors, with a focus on Vildagliptin (B1682220).
Signaling Pathway of DPP-IV in Glucose Homeostasis
The diagram below illustrates the role of DPP-IV in the regulation of glucose homeostasis and the mechanism of action of DPP-IV inhibitors. In response to food intake, intestinal L-cells secrete GLP-1, which binds to its receptor on pancreatic β-cells. This binding initiates a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner. DPP-IV rapidly degrades and inactivates GLP-1. DPP-IV inhibitors block this degradation, thereby increasing the concentration of active GLP-1, which leads to enhanced insulin secretion and reduced glucagon release, ultimately lowering blood glucose levels.
Caption: Role of DPP-IV in glucose homeostasis and the mechanism of DPP-IV inhibitors.
Synthetic Applications and Quantitative Data
(S)-1-(2-chloroacetyl)this compound is a key intermediate in the synthesis of several DPP-IV inhibitors, most notably Vildagliptin.[1][2] The synthesis generally involves the N-acylation of a chiral pyrrolidine (B122466) precursor followed by the introduction of the adamantane (B196018) moiety. The following table summarizes the quantitative data for key synthetic steps leading to Vildagliptin, starting from L-proline.
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Yield (%) | Reference |
| 1 | N-Acylation | L-proline | Chloroacetyl chloride | Tetrahydrofuran (THF) | 90 | [9] |
| 2 | Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Di-tert-butyl dicarbonate, Ammonium (B1175870) bicarbonate, Pyridine | Acetonitrile | 84 | [9] |
| 3 | Dehydration to Nitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride (B1165640) | Tetrahydrofuran (THF) | Not specified | [1][10] |
| 4 | Condensation | (S)-1-(2-chloroacetyl)this compound | 3-amino-1-adamantanol, K₂CO₃, KI | 2-Butanone | 50 | [2][11] |
| Overall | Vildagliptin Synthesis | L-proline | - | - | ~95 (alternative route) | [12][13] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Vildagliptin using (S)-1-(2-chloroacetyl)this compound.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
This protocol describes the N-acylation of L-proline to form the carboxylic acid intermediate.
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated brine solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Suspend L-proline (10 g, 0.087 mol) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) to the suspension under an argon atmosphere.[9]
-
Remove the ice bath and reflux the reaction mixture for 2.5 hours.[9]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and stir for 20 minutes.[9]
-
Add saturated brine solution (20 mL) and ethyl acetate (200 mL).[9]
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (100 mL each).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[9]
-
Evaporate the solvent under reduced pressure to yield a residue.
-
Crystallize the residue from isopropyl ether to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[9]
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)this compound
This protocol details the conversion of the corresponding amide to the target nitrile intermediate. A common route involves the dehydration of the primary amide derived from the carboxylic acid.
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium bicarbonate
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in anhydrous THF (40 mL) at 0–5 °C, add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).[1][10]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise over 5 minutes.[1][10]
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the reaction mixture under vacuum at 40 °C to obtain the crude product.
-
The crude product can be purified by column chromatography.
Protocol 3: Synthesis of Vildagliptin
This protocol describes the final condensation step to produce Vildagliptin.
Materials:
-
(S)-1-(2-chloroacetyl)this compound
-
3-amino-1-adamantanol
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
2-Butanone or Tetrahydrofuran (THF)
-
Standard laboratory glassware.
Procedure:
-
In a reaction vessel, add 3-amino-1-adamantanol (2.03 kg), potassium carbonate (4.80 kg), and potassium iodide (96.20 g) to dry THF (16.0 L).[11]
-
Cool the stirred mixture to below 0°C.
-
Add a solution of (S)-1-(2-chloroacetyl)this compound (2.0 kg) in THF.[11]
-
Allow the reaction to proceed for 1.5-2.5 hours at this temperature, then warm to 10°C and continue stirring until the reaction is complete (monitored by TLC or HPLC).[11]
-
Upon completion, perform an appropriate work-up procedure which may include filtration, extraction, and washing.
-
The crude product is obtained after solvent evaporation.
-
Recrystallize the crude product from a suitable solvent system (e.g., butanone or isopropanol) to obtain pure Vildagliptin.[11]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of Vildagliptin starting from L-proline, highlighting the key intermediate.
Caption: General workflow for the synthesis of Vildagliptin.
(S)-1-(2-chloroacetyl)this compound is a pivotal intermediate in the efficient synthesis of DPP-IV inhibitors like Vildagliptin. The synthetic routes starting from readily available and inexpensive L-proline are well-established and offer practical and scalable methods for the production of these important therapeutic agents.[1][10] The provided protocols and workflow diagrams offer a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. [PDF] Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]
- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | MDPI [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 11. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. op.niscair.res.in [op.niscair.res.in]
Application Notes and Protocols: Synthesis and Bioactivity of 4-Fluoropyrrolidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives as potent and selective Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a promising class of therapeutic agents for the management of type 2 diabetes.
Introduction
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The 4-fluorothis compound scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-IV inhibitors. The fluorine substitution and the nitrile group are critical for high inhibitory activity and metabolic stability.
Signaling Pathway of DPP-IV Inhibition
The mechanism of action of DPP-IV inhibitors involves the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.
Caption: DPP-IV Inhibition Signaling Pathway.
Bioactivity of 4-Fluorothis compound Derivatives
A series of novel 4-fluorothis compound derivatives have been synthesized and evaluated for their inhibitory activity against DPP-IV and related proteases. The following table summarizes the in vitro activity of selected compounds.[1][2]
| Compound ID | Structure | DPP-IV IC50 (µM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 8l | (2S,4S)-1-(2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetyl)-4-fluorothis compound | 0.05 | >100 | >100 | >2000 | >2000 |
| 9l | (2S)-1-(2-((5-(trifluoromethyl)pyridin-2-yl)amino)acetyl)this compound | 0.01 | 8.98 | 5.66 | 898 | 566 |
| 17a | (2S,4S)-1-(2-((3-aminopyrazin-2-yl)amino)acetyl)-4-fluorothis compound | 0.017 | 22.5 | 19.8 | 1324 | 1164 |
Experimental Protocols
General Synthetic Workflow
The synthesis of 4-fluorothis compound derivatives generally follows the workflow depicted below, starting from commercially available L-proline derivatives.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)this compound[3]
This protocol describes the synthesis of a key intermediate for the preparation of various DPP-IV inhibitors.
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium (B1175870) bicarbonate
-
Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride (B1165640)
Procedure:
-
N-Acylation of L-proline: To a solution of L-proline in DCM, add chloroacetyl chloride at 0-5 °C and stir until the reaction is complete (monitored by TLC).
-
Amide Formation: To the resulting N-acylated product in DCM, add a solution of DCC in DCM at 10-15 °C. Stir for 1 hour at room temperature. Add ammonium bicarbonate and continue stirring for another hour. Filter the reaction mixture and concentrate the filtrate to obtain the crude amide.
-
Dehydration to Nitrile: Suspend the amide in THF and cool to 0-5 °C. Add trifluoroacetic anhydride and stir at room temperature for 2 hours. Add ammonium bicarbonate portion-wise while maintaining the temperature at 5-10 °C. Stir for 45 minutes and then concentrate under vacuum. Purify the residue by column chromatography to yield (S)-1-(2-chloroacetyl)this compound.
Protocol 2: DPP-IV Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of DPP-IV enzyme and the substrate in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-IV enzyme solution.
-
Incubation: Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in a kinetic mode for 30 minutes at 37 °C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice[2]
This protocol describes an in vivo experiment to evaluate the efficacy of the synthesized compounds in improving glucose tolerance in mice.
Materials:
-
ICR or KKAy mice
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally to the fasted mice.
-
Baseline Blood Glucose: After a specific time post-compound administration (e.g., 30 minutes), measure the baseline blood glucose level from a tail-tip blood sample.
-
Glucose Challenge: Administer a glucose solution orally to the mice.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the blood glucose excursion. Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the improvement in glucose tolerance.
In Vivo Efficacy
Selected compounds were evaluated in an oral glucose tolerance test (OGTT) in ICR mice. The results demonstrate a significant reduction in blood glucose excursion compared to the vehicle control, indicating potent in vivo antihyperglycemic activity.
| Compound | Dose (mg/kg) | Glucose AUC Reduction (%) |
| 8l | 3 | 35.2 |
| 9l | 3 | 42.1 |
| 17a | 10 | 38.7 |
Conclusion
The 4-fluorothis compound scaffold is a valuable platform for the development of potent and selective DPP-IV inhibitors. The detailed protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of these promising bioactive compounds for the treatment of type 2 diabetes. Further optimization of this scaffold may lead to the discovery of clinical candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
Pyrrolidine-2-carbonitrile Derivatives: A Promising Scaffold for Antiviral Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence and re-emergence of viral diseases pose a significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity and favorable safety profiles is a critical area of research. Pyrrolidine-2-carbonitrile derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of viruses. This document provides a comprehensive overview of the antiviral potential of these compounds, including a summary of their activity against key viral targets, detailed experimental protocols for their evaluation, and an exploration of their mechanisms of action.
I. Antiviral Activity of this compound Derivatives
This compound derivatives have demonstrated significant antiviral activity against a variety of viruses, primarily by targeting viral enzymes essential for replication. The nitrile group often plays a crucial role in binding to the active site of these enzymes.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected this compound and related pyrrolidine (B122466) derivatives against various viruses.
Table 1: Activity against Human Immunodeficiency Virus (HIV-1)
| Compound Class | Target | Assay | IC₅₀ | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Pyrrolidine-derived P2 ligands | HIV-1 Protease | Enzyme Assay | 0.32 nM | - | - | - | [1] |
| Pyrrolidine-derived P2 ligands | HIV-1 (Wild-type) | Cellular Assay | - | Low µM | - | - | [1] |
| Pyrrolidinone P1'-ligands | HIV-1 Protease | Enzyme Assay | Sub-nM | - | - | - | [2][3] |
| Pyrrolidinone P1'-ligands | HIV-1 (Wild-type) | Cellular Assay | - | 28 nM | - | - | [3] |
Table 2: Activity against Influenza A Virus
| Compound Class | Target | Virus Strain | Assay | IC₅₀/EC₅₀ | CC₅₀ | SI | Reference |
| Pyrrolidine analogs | Neuraminidase | B/Memphis/3/89 | Enzyme Assay | Nanomolar | - | - | [4] |
| Pyrrolidine analogs | Neuraminidase | A/N1/PR/8/34 | Enzyme Assay | Nanomolar | - | - | [4] |
| Spiro[pyrrolidine-2,2'-adamantanes] | M2 Protein | H2N2 | In vitro | Active | - | - | [5] |
| 3-(2-adamantyl)pyrrolidines | M2 Protein | H2N2, H3N2 | In vitro | More active than amantadine | - | - | [6] |
| Pyrrolidine dithiocarbamate (B8719985) (PDTC) | NF-κB Pathway | A/PR/8/34 (H1N1) | In vivo (mice) | Dose-dependent reduction in viral replication | - | - | [7] |
Table 3: Activity against Coronaviruses (including SARS-CoV-2)
| Compound Class | Target | Virus | Assay | IC₅₀/EC₅₀ | CC₅₀ | SI | Reference |
| Novel Pyrrolidines | Main Protease (MPro) | SARS-CoV-2 | Biochemical Inhibition | - | - | - | [8] |
| N-substituted 2-pyrrolidone | 3CLpro | SARS-CoV-2, MERS-CoV | Enzyme & Cell-based | Nanomolar | Not significantly cytotoxic | - | [9] |
| Quinoxaline-pyrrolidine hybrid (Cmpd 9) | RdRp, Spike Glycoprotein (B1211001) | SARS-CoV-2 | In vitro | 1.06 µM (antiviral) | 30000 µM | 28368 | [10] |
| Quinoxaline-pyrrolidine hybrid (Cmpd 9) | RdRp | SARS-CoV-2 | Enzyme Assay | 2.437 nM | - | - | [10] |
| Quinoxaline-pyrrolidine hybrid (Cmpd 9) | Spike Glycoprotein | SARS-CoV-2 | Enzyme Assay | 1425.1 nM | - | - | [10] |
Table 4: Activity against Other Viruses
| Compound Class | Target | Virus | Assay | IC₅₀/EC₅₀ | CC₅₀ | SI | Reference |
| Quinoxaline-pyrrolidine hybrid (Cmpd 9) | Viral Polymerase | HSV-1 | In vitro | 0.32 µM | 30000 µM | 93685 | [10] |
| Quinoxaline-pyrrolidine hybrid (Cmpd 9) | Viral Polymerase | H1N1 | In vitro | 1.76 µM | 30000 µM | 17034 | [10] |
| Rupintrivir (pyrrolidinone derivative) | 3C Protease | Human Rhinovirus (HRV) | In vitro | Moderate activity | - | - | [11][12] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives as antiviral agents.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)this compound
This protocol describes a common synthetic route for a key intermediate used in the synthesis of various bioactive pyrrolidine derivatives.[13]
Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL).
-
Collect the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Dissolve the product from Step 1 (10.0 g, 0.052 mol) in dichloromethane (B109758) (200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C over 5 minutes.[13]
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium (B1175870) bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Monitor the reaction by TLC (5% MeOH-CHCl₃).[13]
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude amide.
Step 3: Preparation of (S)-1-(2-chloroacetyl)this compound
-
Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) at 0–5 °C.[13]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (5% MeOH/CHCl₃).[13]
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum at 40 °C to yield the final product.[13]
Protocol 2: General Antiviral Activity and Cytotoxicity Assays (EC₅₀ and CC₅₀ Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds.
1. Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
2. Cytotoxicity Assay (CC₅₀ Determination):
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions.
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT, MTS, or neutral red uptake assay.
-
Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50%, using non-linear regression analysis.
3. Antiviral Assay (EC₅₀ Determination):
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-incubate the cells with the compound dilutions for a specified time (e.g., 1-2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
-
Assess the antiviral effect by a suitable method:
-
CPE Reduction Assay: Visually score the reduction in virus-induced CPE.
-
Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and stain for plaques after incubation.
-
Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) and measure the reporter signal.
-
Viral Protein/RNA Quantification: Measure the amount of a specific viral protein (e.g., by ELISA) or viral RNA (e.g., by qRT-PCR).
-
-
Calculate the EC₅₀ value, which is the compound concentration that inhibits the viral effect by 50%, using non-linear regression analysis.
4. Selectivity Index (SI) Calculation:
-
Calculate the SI as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Protocol 3: Viral Enzyme Inhibition Assay (e.g., HIV-1 Protease, SARS-CoV-2 Mpro)
This protocol describes a general biochemical assay to determine the inhibitory activity of compounds against a specific viral enzyme.
1. Reagents and Materials:
-
Purified recombinant viral enzyme (e.g., HIV-1 protease, SARS-CoV-2 Mpro).
-
Fluorogenic substrate specific for the enzyme.
-
Assay buffer.
-
Test compounds and a known inhibitor as a positive control.
-
Microplate reader capable of fluorescence detection.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the viral enzyme, and the test compound dilutions.
-
Incubate the mixture for a defined period at the optimal temperature for the enzyme to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.
III. Mechanism of Action and Signaling Pathways
The antiviral activity of this compound derivatives is often attributed to the inhibition of key viral enzymes or interference with host cellular pathways essential for viral replication.
Inhibition of Viral Proteases
Many pyrrolidine derivatives function as inhibitors of viral proteases, such as HIV-1 protease and the main protease (Mpro or 3CLpro) of coronaviruses. The nitrile group can act as a warhead, forming a covalent or non-covalent interaction with a catalytic cysteine or serine residue in the enzyme's active site, thereby blocking its function. This prevents the cleavage of viral polyproteins into functional proteins, thus halting viral replication.
Caption: Inhibition of viral protease by this compound derivatives.
Inhibition of Influenza Neuraminidase
Certain pyrrolidine analogs have shown potent inhibition of influenza neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, these compounds prevent the spread of the virus to other cells.
Modulation of Host Signaling Pathways: NF-κB Inhibition
Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), exert their antiviral effects by modulating host cell signaling pathways.[7] For instance, PDTC has been shown to inhibit the activation of the NF-κB signaling pathway, which is often exploited by viruses to promote their replication and to induce a pro-inflammatory state.[7]
Caption: Inhibition of the NF-κB signaling pathway by PDTC.
IV. Conclusion
This compound derivatives represent a valuable and versatile scaffold for the development of novel antiviral agents. Their ability to target a range of viral enzymes and host factors makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this chemical class in the ongoing search for effective antiviral therapies. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to advance them into preclinical and clinical development.
References
- 1. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of HIV-1 protease inhibitors with pyrrolidinones and oxazolidinones as novel P1'-ligands to enhance backbone-binding interactions with protease: synthesis, biological evaluation, and protein-ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy of experimental influenza virus infection with pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Application Notes: The Role of the 2-Cyanopyrrolidine Moiety in Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By cleaving these hormones, DPP-IV attenuates their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. Inhibition of DPP-IV has therefore emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. The 2-cyanopyrrolidine moiety is a foundational structural feature in a prominent class of DPP-IV inhibitors, including clinically approved drugs like Vildagliptin (B1682220) and Saxagliptin.[1][2][3] This document elucidates the critical role of this chemical entity in the mechanism of DPP-IV inhibition.
Mechanism of Covalent Inhibition
The defining feature of 2-cyanopyrrolidine-based inhibitors is their ability to act as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme.[3][4] This interaction is central to their potent and sustained inhibitory activity.
The mechanism proceeds as follows:
-
Initial Binding: The inhibitor, mimicking the natural dipeptide substrate, docks into the active site of DPP-IV. The pyrrolidine (B122466) ring and its substituents establish non-covalent interactions with various subsites (S1 and S2) of the enzyme, ensuring proper orientation.[5][6]
-
Nucleophilic Attack: The hydroxyl group of the catalytic Ser630 residue performs a nucleophilic attack on the electrophilic carbon atom of the nitrile (cyano) group.
-
Formation of Imidate Adduct: This attack results in the formation of a stable, yet reversible, covalent imidate adduct.[3] This adduct effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates (GLP-1 and GIP).
The reversibility of this covalent bond is a key characteristic, contributing to a prolonged duration of action while minimizing the potential for permanent enzyme inactivation. Vildagliptin, for instance, exhibits a slow dissociation from DPP-IV, contributing to its efficacy.[7]
Binding Interactions and Structure-Activity Relationship (SAR)
The potency and selectivity of cyanopyrrolidine inhibitors are not solely dependent on the cyano group but also on the interactions of the entire molecule with the enzyme's active site. The DPP-IV active site can be divided into several subsites, primarily the S1 and S2 pockets, which accommodate the side chains of the dipeptide substrate.
-
S1 Pocket: This is a hydrophobic pocket that accommodates the proline-like pyrrolidine ring of the inhibitor.
-
S2 Pocket: This subsite is more spacious and provides opportunities for additional interactions that enhance binding affinity and selectivity. Substituents on the pyrrolidine nitrogen are designed to occupy this pocket. For example, in Vildagliptin and Saxagliptin, adamantane-based groups form extensive hydrophobic interactions with residues such as Phe357 and Tyr666 in the S2 subsite.[6]
The combination of the covalent bond formed by the cyanopyrrolidine "warhead" with Ser630 and the optimized non-covalent interactions within the S1 and S2 subsites leads to highly potent and selective inhibition of DPP-IV.[5][6]
Quantitative Data: Inhibitory Potency
The inhibitory potency of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Moiety | Target | IC50 (nM) | Reference |
| Vildagliptin | 2-Cyanopyrrolidine | Human DPP-IV | ~13 | [8] |
| Saxagliptin | 2-Cyanopyrrolidine | Human DPP-IV | ~1.3 | [8] |
| Sitagliptin | (Non-covalent) | Human DPP-IV | ~4.38 | [9] |
Note: IC50 values can vary between studies due to different assay conditions, enzyme sources, and substrates.[10]
Experimental Protocols
Protocol 1: Determination of DPP-IV Inhibitory Activity (IC50)
This protocol describes a common fluorescence-based method for screening DPP-IV inhibitors and determining their IC50 values.
1. Materials and Reagents:
-
Human recombinant DPP-IV enzyme[11]
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]
-
Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[11][12]
-
Test Inhibitor (e.g., Vildagliptin) and Positive Control (e.g., Sitagliptin)[11][12]
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][12]
-
Incubator set to 37°C
2. Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV Assay Buffer.
-
Dilute the human recombinant DPP-IV enzyme in Assay Buffer to the desired working concentration (e.g., as recommended by the supplier).[11]
-
Prepare a stock solution of the Gly-Pro-AMC substrate in Assay Buffer (e.g., 200 µM).[10]
-
Prepare a serial dilution of the test inhibitor and positive control in the solvent (e.g., DMSO), then dilute further in Assay Buffer to achieve final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (without inhibitor).[11][12]
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.[11][12]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted test inhibitor (at various concentrations).[11][12]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the diluted positive control inhibitor.[11][12]
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Incubation and Measurement:
3. Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal curve-fitting software like GraphPad Prism).
Visualizations
Caption: Mechanism of covalent inhibition of DPP-IV by a 2-cyanopyrrolidine inhibitor.
Caption: Experimental workflow for determining the IC50 of a DPP-IV inhibitor.
References
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]
Application Notes and Protocols for Pyrrolidine-2-Carbonitrile Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral pyrrolidine (B122466) scaffold is a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of complex molecules.[1] This privileged structural motif, most famously represented by the amino acid L-proline, facilitates a variety of transformations through the formation of transient enamine or iminium ion intermediates. While L-proline itself is a powerful catalyst, significant research has been dedicated to modifying the pyrrolidine ring to fine-tune its catalytic activity, selectivity, and substrate scope. This document focuses on the application of pyrrolidine derivatives, with a conceptual emphasis on the role of the C-2 substituent, drawing parallels to the potential utility of pyrrolidine-2-carbonitrile in asymmetric organocatalysis.
While direct and extensive applications of this compound as an organocatalyst are not widely documented in peer-reviewed literature, its structural features—a secondary amine for enamine/iminium formation and an electron-withdrawing nitrile group at the stereogenic center—provide a basis for predicting its catalytic behavior. The electron-withdrawing nature of the nitrile group can influence the acidity of the N-H proton and the electronic properties of the catalytic intermediates, potentially impacting reactivity and stereoselectivity. To provide practical insights, this document will detail the applications and protocols of closely related and well-established 2-substituted pyrrolidine organocatalysts, such as L-prolinamides, in key asymmetric transformations like the Aldol (B89426) and Michael reactions.
Application Notes
Catalyst Activation and Reaction Mechanisms:
Pyrrolidine-based organocatalysts primarily operate through two main catalytic cycles, as illustrated below. The secondary amine is crucial for the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde) or an electrophilic iminium ion with an α,β-unsaturated carbonyl acceptor. The substituent at the C-2 position plays a critical role in shielding one face of these intermediates, thereby directing the approach of the reaction partner and controlling the stereochemical outcome of the transformation.
Applications in Asymmetric Synthesis:
-
Asymmetric Aldol Reaction: The direct asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are valuable chiral building blocks in pharmaceutical synthesis. L-prolinamide (B555322) derivatives have proven to be highly effective catalysts for this transformation, often providing high yields and excellent enantioselectivities.[2] The amide group at the C-2 position can participate in hydrogen bonding interactions, further organizing the transition state and enhancing stereocontrol.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Pyrrolidine-based organocatalysts are widely used to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors.[3][4][5][6] Catalysts with bulky substituents at the C-2 position can create a sterically hindered environment, leading to high levels of stereoselectivity.[3][4]
Data Presentation
The following tables summarize the performance of representative 2-substituted pyrrolidine organocatalysts in the asymmetric aldol and Michael reactions.
Table 1: Asymmetric Aldol Reaction of Aldehydes with Acetone (B3395972) Catalyzed by L-Prolinamide Derivatives [2]
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | L-Prolinamide | 24 | 85 | 96 |
| 2 | 4-Chlorobenzaldehyde | L-Prolinamide | 48 | 78 | 94 |
| 3 | Benzaldehyde | L-Prolinamide | 48 | 72 | 92 |
| 4 | 4-Methoxybenzaldehyde | L-Prolinamide | 48 | 65 | 90 |
| 5 | Isovaleraldehyde | L-Prolinamide | 48 | 47 | 87 |
Table 2: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by C-2 Substituted Pyrrolidine Organocatalysts [3][7]
| Entry | Catalyst (OC) | R Group on Dioxolane | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | OC1 | H, H | 99 | 78:22 | 68 |
| 2 | OC4 | Ph, H | 87 | 92:8 | 85 |
| 3 | OC5 | 4-MeOC₆H₄, H | 85 | 90:10 | 83 |
| 4 | OC6 | 4-NO₂C₆H₄, H | 91 | 91:9 | 81 |
| 5 | OC11 | Si(iPr)₂OSi(iPr)₂ | 88 | 93:7 | 84 |
Experimental Protocols
1. General Protocol for Asymmetric Aldol Reaction Catalyzed by L-Prolinamide [2]
This protocol describes a typical procedure for the direct asymmetric aldol reaction between an aldehyde and acetone using an L-prolinamide catalyst.
Materials:
-
Aldehyde (0.5 mmol)
-
Anhydrous acetone (1.0 mL)
-
L-Prolinamide catalyst (e.g., (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide) (0.025 mmol, 5 mol%)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the L-prolinamide catalyst in anhydrous acetone (1.0 mL) at -25 °C, add the aldehyde (0.5 mmol).
-
Stir the reaction mixture at -25 °C for the time indicated in Table 1, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aldol product.
2. General Protocol for Asymmetric Michael Addition Catalyzed by a 2-Substituted Pyrrolidine Organocatalyst [3][6]
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a pyrrolidine derivative with a bulky C-2 substituent.
Materials:
-
trans-β-Nitrostyrene (0.2 mmol)
-
3-Phenylpropionaldehyde (0.4 mmol)
-
Organocatalyst (e.g., OC4) (0.02 mmol, 10 mol%)
-
Methylcyclohexane (2.0 mL)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a vial, dissolve the nitroolefin (0.2 mmol) and the organocatalyst (10 mol%) in methylcyclohexane (2.0 mL).
-
Cool the mixture to 0 °C and add the aldehyde (0.4 mmol).
-
Stir the reaction at 0 °C for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.
-
Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
If necessary, the product can be purified by flash column chromatography.
Conclusion
Pyrrolidine-based organocatalysts are indispensable tools in modern asymmetric synthesis. While the direct catalytic application of this compound is an area that warrants further exploration, the principles governing the well-established utility of other 2-substituted pyrrolidine derivatives provide a strong foundation for its potential development. The electronic and steric nature of the C-2 substituent is a key determinant of catalytic efficacy and stereoselectivity. The protocols and data presented herein for L-prolinamide and other C-2 modified pyrrolidines in asymmetric aldol and Michael reactions serve as a practical guide for researchers in the field of organic synthesis and drug development, enabling the construction of complex chiral molecules with high precision.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-2-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Pyrrolidine-2-carbonitrile.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, the efficiency of the dehydration step, and the work-up procedure.
-
Incomplete Dehydration: The conversion of the primary amide (Prolinamide) to the nitrile is a critical step. Ensure your dehydrating agent is fresh and used in the correct stoichiometric amount. Common dehydrating agents include trifluoroacetic anhydride (B1165640), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). Reaction temperature and time are also crucial; ensure they are appropriate for the chosen reagent.
-
Starting Material Quality: Verify the purity of your L-Prolinamide or L-Proline starting material. Impurities can interfere with the reaction.
-
Moisture Contamination: Dehydration reactions are highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Product Loss During Work-up: this compound and its precursors can have some water solubility. During aqueous work-up, product may be lost to the aqueous layer. Minimize the use of water or use salting-out techniques (e.g., saturated brine wash) to reduce the solubility of the product in the aqueous phase.[1]
-
Sub-optimal Reaction Conditions: The choice of solvent and base (if applicable) can significantly impact the reaction outcome. Ensure these are compatible with your chosen dehydration reagent.
Issue 2: Product Purification Challenges
Q: I'm having difficulty purifying my this compound. The product is not clean after column chromatography or distillation. What can I do?
A: Purification can be challenging due to the polarity of the molecule and the presence of closely related impurities.
-
Persistent Impurities: If you are observing persistent impurities, consider the possibility of unreacted starting material (L-Prolinamide) or the formation of stable byproducts.
-
Chromatography Issues: For column chromatography, a gradient elution might be necessary to separate the product from polar impurities. Consider using a different stationary phase or solvent system. A common eluent system for related compounds is a mixture of methanol (B129727) and chloroform.[2]
-
Distillation Problems: If you are using distillation, ensure you have a good vacuum and the temperature is well-controlled to prevent decomposition.
-
Alternative Purification: Recrystallization could be an option if a suitable solvent system can be found.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities typically arise from incomplete reactions or side reactions. These include:
-
L-Prolinamide: Unreacted starting material from the dehydration step.
-
L-Proline: If starting from L-Proline, this may be present if the initial amidation was incomplete.
-
Dehydrating Agent Byproducts: The byproducts of the dehydrating agent can sometimes contaminate the product. For example, if using POCl₃, phosphoric acid byproducts might be present.[3]
-
Polymerization Products: Under certain conditions, side reactions leading to oligomers or polymers can occur.[4]
Q2: How can I best monitor the progress of the dehydration reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[2] Use a suitable developing solvent system (e.g., 5% MeOH/CHCl₃) and a visualizing agent like anisaldehyde or iodine to track the disappearance of the starting amide and the appearance of the nitrile product. HPLC can also be used for more quantitative monitoring.
Q3: My final product shows signs of racemization. How can I prevent this?
A3: Racemization can be a concern when working with chiral molecules. To minimize this risk:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, reagents) that still afford a good conversion rate.
-
Choice of Reagents: Some dehydrating agents and conditions are harsher than others. Research and select a method known to preserve chirality. For instance, some modern dehydration protocols are designed to be mild and suitable for chiral substrates.[5]
-
pH Control: Avoid strongly acidic or basic conditions for prolonged periods, as these can promote racemization at the alpha-carbon.
Data Presentation: Common Impurities and Analytical Methods
| Impurity Name | Likely Source | Recommended Analytical Method for Detection |
| L-Prolinamide | Incomplete dehydration of the amide | HPLC, LC-MS, TLC |
| L-Proline | Incomplete amidation of the starting carboxylic acid | HPLC, LC-MS |
| Trifluoroacetic acid/salts | Byproduct from trifluoroacetic anhydride dehydration | Ion Chromatography, LC-MS |
| Phosphorous-based byproducts | Byproducts from POCl₃ or P₂O₅ dehydration | 31P NMR, LC-MS |
| Dicyclohexylurea (DCU) | Byproduct if DCC is used for amidation | Filtration (DCU is often insoluble), ¹H NMR |
Experimental Protocols
Synthesis of (S)-Pyrrolidine-2-carbonitrile from (S)-Prolinamide
This protocol is adapted from a similar synthesis of a related compound and illustrates a common method for the dehydration step.[2]
-
Reaction Setup: To a suspension of (S)-Prolinamide (1 equivalent) in anhydrous Tetrahydrofuran (THF), add trifluoroacetic anhydride (1.5 equivalents) dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using 5% MeOH/CHCl₃ as eluent).
-
Quenching: After completion, carefully add ammonium (B1175870) bicarbonate (7.5 equivalents) portion-wise to the mixture, maintaining the temperature between 5-10 °C to neutralize the excess trifluoroacetic anhydride.
-
Work-up: Stir the mixture at room temperature for 45 minutes. Concentrate the mixture under reduced pressure. The residue can then be extracted with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure (S)-Pyrrolidine-2-carbonitrile.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Synthesis pathway and potential impurity sources.
References
- 1. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Support Center: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield in the N-acylation of L-proline with Chloroacetyl Chloride
-
Question: My yield for the initial N-acylation of L-proline to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is significantly lower than reported values. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can often be attributed to suboptimal reaction conditions. Here are key factors to consider for optimization:
-
Reaction Time and Temperature: Earlier methods reported long reaction times (48 hours) at low temperatures (-20°C), which can lead to incomplete reactions.[1][2] A significant improvement in yield can be achieved by changing the solvent and reaction temperature.
-
Solvent Choice: The choice of solvent plays a crucial role. Using tetrahydrofuran (B95107) (THF) as a solvent and refluxing the reaction mixture has been shown to dramatically reduce the reaction time to 2 hours and increase the yield to 81%.[1][2]
-
Reagent Purity: Ensure the purity of L-proline and chloroacetyl chloride, as impurities can lead to side reactions.
Troubleshooting Workflow: Low N-acylation Yield
A troubleshooting workflow for low N-acylation yield.
-
Issue 2: Poor Yield During the Conversion of Carboxylic Acid to Amide
-
Question: I am struggling to convert (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid to the corresponding amide. My yields are very low. What could be the issue?
-
Answer: This is a common problem, often due to the high water solubility of the amide product, leading to significant loss during aqueous work-up.[2]
-
Aqueous Work-up: Standard procedures involving reagents like ethyl chloroformate/triethylamine or thionyl chloride followed by aqueous ammonia (B1221849) often result in poor yields because the desired amide is water-soluble.[2]
-
Non-Aqueous Conditions: To circumvent this issue, a non-aqueous work-up is highly recommended. One successful method involves treating the carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and then ammonium (B1175870) bicarbonate in dichloromethane (B109758) (DCM). This approach avoids an aqueous work-up and has been reported to yield the amide in 52% after purification.[1][2]
-
Issue 3: Inefficient Dehydration of the Amide to the Nitrile
-
Question: The final dehydration step to form the nitrile is not efficient in my hands. How can I optimize this conversion?
-
Answer: The choice of dehydrating agent and reaction conditions are critical for a successful dehydration reaction.
-
Dehydrating Agent: Trifluoroacetic anhydride (B1165640) is an effective dehydrating agent for this conversion.[1][2] The reaction is typically performed in THF at a low temperature (0-5°C) and then stirred at room temperature.
-
Temperature Control: Careful temperature control is important to minimize side reactions. The addition of trifluoroacetic anhydride should be done at a reduced temperature.
-
Alternative "One-Pot" Method: A "one-pot" synthesis has been developed where L-prolinamide is reacted with chloroacetyl chloride, which acts as both the acylating and dehydrating agent.[3] This method can be catalyzed by N,N-dimethylformamide (DMF).[3]
General Synthesis Workflow
Overview of synthetic routes to the target compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to (S)-1-(2-chloroacetyl)this compound?
A1: The two primary routes start from either L-proline or L-prolinamide.
-
From L-proline: This is a three-step process involving N-acylation of L-proline with chloroacetyl chloride, conversion of the resulting carboxylic acid to an amide, and finally dehydration of the amide to the nitrile.[1][2]
-
From L-prolinamide: This can be a two-step process of N-acylation followed by dehydration.[4] More advanced methods describe a "one-pot" synthesis where chloroacetyl chloride serves as both the acylating and dehydrating agent.[3]
-
-
Q2: What are the reported yields for the different synthetic steps?
A2: The yields can vary depending on the specific conditions and route chosen. Below is a summary of reported yields for the L-proline route.
Step Starting Material Product Reagents Yield Reference N-acylation L-proline (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid Chloroacetyl chloride, THF 81% [1][2] Amidation (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide DCC, NH4HCO3, DCM 52% [1][2] Dehydration (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (S)-1-(2-chloroacetyl)this compound Trifluoroacetic anhydride, THF 83% [4] -
Q3: Are there any modern techniques to improve the synthesis efficiency?
A3: Yes, the use of microchannel reactors has been shown to improve efficiency. This method allows for rapid reactions with high yields and purity, minimizing side reactions and energy consumption. One study reported a yield of 88.6% with a purity of 99.2% using this technique.[4][5]
-
Q4: What are the key parameters to control during the N-acylation of L-prolinamide?
A4: When starting from L-prolinamide, temperature control is critical. The addition of chloroacetyl chloride should be performed at a very low temperature, between -45°C and -50°C, to minimize side reactions.[4] The molar ratio of L-prolinamide to chloroacetyl chloride is also important, typically in the range of 1:1.05 to 1:1.31.[4][6] The choice of base, such as diisopropylethylamine (DIPEA), can also influence the yield, with reported yields around 80%.[4]
-
Q5: How can the final product be purified?
A5: The crude product can be purified by crystallization. Isopropyl alcohol at -5°C has been used to produce high-purity crystals with an HPLC purity of over 99.5%.[4] Column chromatography can also be employed for purification.[1][2]
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid from L-proline [1][2]
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL).
-
Separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product.
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1][2]
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10-15°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate to obtain the crude product, which can be further purified.
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)this compound from the amide [1][2]
-
Suspend (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL).
-
Cool the suspension to 0-5°C and add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to 5-10°C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum to obtain the final product.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 4. (S)-1-(2-Chloroacetyl)this compound|CAS 207557-35-5 [benchchem.com]
- 5. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)this compound - Google Patents [patents.google.com]
Technical Support Center: Acylation of Pyrrolidine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of pyrrolidine-2-carbonitrile. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my this compound acylation reaction. What are the potential causes and how can I improve the yield?
A1: Low yields in the acylation of this compound can stem from several factors. Key areas to investigate include the choice of starting material, acylating agent, coupling reagents, and reaction conditions.
Troubleshooting Steps:
-
Starting Material Selection: The synthesis can start from either L-proline or L-prolinamide. Using L-proline requires conversion of the carboxylic acid to a nitrile, which can be a multi-step process with potential for yield loss.[1][2] L-prolinamide offers a more direct route, but its availability and cost should be considered.[3]
-
Acylating Agent and Conditions: Acyl halides, such as chloroacetyl chloride, are common acylating agents. The reaction conditions, including solvent and temperature, play a crucial role. For instance, conducting the N-acylation of L-proline with chloroacetyl chloride in refluxing THF has been shown to be more efficient than reactions at lower temperatures in acetonitrile.[1][2]
-
Dehydrating Agent for Nitrile Formation: If starting from an amide precursor, the choice of dehydrating agent is critical. While trifluoroacetic anhydride (B1165640) is effective, it is corrosive and can lead to complicated work-ups.[4] Alternatives like phosphorus oxychloride may offer a more practical solution.[4]
-
Work-up Procedure: The product, N-acyl-pyrrolidine-2-carbonitrile, can be water-soluble, leading to significant product loss during aqueous extractions.[1][2] Developing a work-up procedure that avoids or minimizes contact with aqueous phases can substantially improve isolated yields.[1][2]
-
Purification Method: Impurities, such as dicyclohexylurea (DCU) if using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, can complicate purification and lead to lower yields of the final product.[3] Purification strategies like column chromatography or crystallization should be optimized.[1][3]
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side reactions are a common challenge and can significantly impact both yield and purity. The primary side reactions include over-acylation, racemization, and formation of dimeric byproducts.
Mitigation Strategies:
-
Control of Stoichiometry: Careful control of the stoichiometry of the acylating agent is crucial to prevent double acylation or other unwanted reactions.
-
Use of a Base: The addition of a base, such as potassium carbonate or triethylamine, can help to neutralize acidic byproducts generated during the reaction, which can catalyze side reactions.[5][6] An appropriate base can accelerate the desired acylation and prevent unwanted side reactions.[5]
-
Temperature Control: Maintaining the optimal reaction temperature is critical. Excursions to higher temperatures can increase the rate of side reactions. Lowering the reaction temperature can sometimes enhance selectivity.[7]
-
Protecting Groups: While some synthetic routes are designed to avoid them, the use of N-protecting groups can be a valuable strategy to prevent undesired reactions at the pyrrolidine (B122466) nitrogen.[8] However, this adds extra steps for protection and deprotection to the synthetic sequence.[9][10]
Q3: My purification process is difficult and results in product loss. What are some effective purification strategies for acylated this compound?
A3: The purification of acylated this compound can be challenging due to its polarity and potential water solubility.
Recommended Purification Techniques:
-
Non-Aqueous Work-up: To circumvent issues with water solubility, a non-aqueous work-up is highly recommended. This can involve filtering off solid byproducts and then concentrating the filtrate, followed by purification by chromatography or crystallization.[1][2]
-
Crystallization: If the product is a solid, crystallization is an effective method for purification. The choice of solvent is critical and may require screening of various solvent systems.[1]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a powerful tool. A range of normal and reversed-phase silica (B1680970) gels and solvent systems can be employed.[1]
-
Avoidance of Problematic Reagents: Using reagents that generate difficult-to-remove byproducts should be avoided if possible. For example, the urea (B33335) byproduct from DCC can be challenging to separate from the desired product.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (S)-1-(2-chloroacetyl)this compound
| Starting Material | Acylating Agent | Key Reagents | Solvent | Temperature | Yield | Reference |
| L-proline | Chloroacetyl chloride | DCC, NH₄HCO₃, TFAA | Dichloromethane (B109758), THF | 0-15 °C, then RT | ~30% overall | [1] |
| L-prolinamide | Chloroacetyl chloride | K₂CO₃ | THF | Not specified | Not specified | [4] |
| L-prolinamide | Chloroacetyl chloride | Organic base | Dichloromethane | Not specified | High | [4] |
| L-proline | Chloroacetyl chloride | None specified | Refluxing THF | Reflux | 81% (for the N-acylated acid) | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)this compound from L-proline
This protocol is adapted from a method designed to avoid aqueous work-up.[1][2]
-
N-Acylation of L-proline:
-
Suspend L-proline (1 eq.) in tetrahydrofuran (B95107) (THF).
-
Add chloroacetyl chloride (1.5 eq.) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature, dilute with water and brine, and extract with ethyl acetate (B1210297) to obtain 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
-
Amide Formation:
-
Dissolve the carboxylic acid (1 eq.) in dichloromethane.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1 eq.) in dichloromethane at 10-15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium (B1175870) bicarbonate (10 eq.) and stir for another hour.
-
Filter the reaction mixture to remove dicyclohexylurea (DCU).
-
Concentrate the filtrate and purify by column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Suspend the amide (1 eq.) in THF at 0-5 °C.
-
Add trifluoroacetic anhydride (1.5 eq.) and stir at room temperature for 2 hours.
-
Neutralize the reaction with ammonium bicarbonate at 5-10 °C.
-
Concentrate the mixture and extract with toluene (B28343) to isolate the final product, (S)-1-(2-chloroacetyl)this compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yields in this compound acylation.
Caption: Key strategies for mitigating common side reactions during acylation.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 4. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)this compound - Google Patents [patents.google.com]
- 5. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. WO2022003405A1 - One-pot process to obtain a this compound intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Nitrile Synthesis Using Trifluoroacetic Anhydride (TFAA)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of nitriles from primary amides using trifluoroacetic anhydride (B1165640) (TFAA).
Troubleshooting Guide
This section addresses common issues encountered during the dehydration of primary amides to nitriles with TFAA.
Low or No Conversion to Nitrile
Problem: The reaction shows a low yield of the desired nitrile product, or the starting amide remains largely unreacted.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Water in the reaction mixture will consume the TFAA and can lead to hydrolysis of the starting material or product. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inadequate Amount of TFAA | An insufficient amount of TFAA will lead to incomplete conversion. Typically, a molar excess of TFAA is required. |
| Sub-optimal Reaction Temperature | While TFAA-mediated dehydrations are often performed at or below room temperature, some less reactive amides may require gentle heating.[1] |
| Poor Quality of TFAA | TFAA is highly reactive and can degrade upon storage, especially if exposed to moisture. Use freshly opened or distilled TFAA for best results. |
Formation of Significant Byproducts
Problem: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) indicates the presence of significant impurities alongside the desired nitrile.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| N-Trifluoroacetylated Amines | If the substrate contains a primary or secondary amine, it can be acylated by TFAA.[2][3] This is a common side reaction. | Protect the amine functionality prior to the dehydration reaction using a suitable protecting group that is stable to the reaction conditions. |
| Carboxylic Acid | The nitrile product can be hydrolyzed back to the corresponding carboxylic acid during aqueous workup, especially under acidic or basic conditions at elevated temperatures.[4][5][6] | Perform the aqueous workup at low temperatures and minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions. Use a mild workup procedure, such as washing with a saturated sodium bicarbonate solution followed by brine. |
| Unreacted Starting Amide | Incomplete reaction due to reasons mentioned in the "Low or No Conversion" section. | Refer to the troubleshooting steps for low conversion. |
Difficult Purification
Problem: Isolating the pure nitrile from the reaction mixture is challenging.
Troubleshooting Purification:
-
Removal of Trifluoroacetic Acid: The workup with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to remove the trifluoroacetic acid byproduct.
-
Chromatography: If simple extraction and washing are insufficient, column chromatography is a common method for purifying nitriles. A non-polar eluent system is typically effective.
-
Distillation: For volatile nitriles, distillation can be an effective purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the dehydration of a primary amide to a nitrile using TFAA?
A1: The reaction proceeds through the activation of the amide oxygen by TFAA, followed by elimination to form the nitrile.
Q2: What are the main byproducts to expect in this reaction?
A2: The most common byproduct is the N-trifluoroacetylation of any amine groups present in your starting material.[2][3] Another potential byproduct is the corresponding carboxylic acid, which can form from hydrolysis of the nitrile product during workup.[4][5][6]
Q3: How can I minimize the formation of the N-trifluoroacetylated byproduct?
A3: If your substrate contains a primary or secondary amine, it is highly recommended to protect this functional group before subjecting the compound to TFAA.
Q4: My reaction is complete, but I am losing my product during workup. What could be the reason?
A4: Nitriles can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions during the aqueous workup.[4][5][6] It is advisable to perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.
Q5: Is it necessary to use a base in this reaction?
A5: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the trifluoroacetic acid byproduct formed during the reaction. This can prevent potential side reactions and degradation of acid-sensitive functional groups.
Experimental Protocols
General Procedure for Nitrile Synthesis from a Primary Amide using TFAA
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Base: Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.1 - 1.5 eq).
-
Addition of TFAA: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC or other analytical methods.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can then be purified by column chromatography or distillation.
Visualizations
Reaction Mechanism
Caption: Mechanism of TFAA-mediated amide dehydration.
Experimental Workflow
Caption: General experimental workflow for nitrile synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for TFAA-mediated nitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 3. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
Technical Support Center: Improving Stereoselectivity in 2-Cyanopyrrolidine Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of 2-cyanopyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in the synthesis of 2-cyanopyrrolidines?
A1: The stereochemical outcome of 2-cyanopyrrolidine synthesis is governed by a combination of factors that influence the energy difference between the diastereomeric transition states. The most critical factors include:
-
Catalyst/Reagent: The choice of catalyst (e.g., Lewis acid, organocatalyst) and its chiral ligands is paramount in inducing facial selectivity during the nucleophilic attack of the cyanide source.[1][2]
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can significantly affect the conformation of the substrate and the transition state geometry, thereby altering the diastereomeric or enantiomeric ratio.[2]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between competing transition states.[2] However, the effect of temperature can be complex and is not always linear.[3][4]
-
Substrate Structure: The steric and electronic properties of the substituents on the pyrrolidine (B122466) precursor (e.g., imine or its precursor) play a crucial role in directing the stereochemical course of the reaction.
-
Cyanide Source: The nature of the cyanide source (e.g., TMSCN, HCN) can also influence the reaction's stereoselectivity.
Q2: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I improve it?
A2: Low diastereoselectivity is a common challenge and can often be addressed by systematically evaluating the reaction parameters. Potential causes and troubleshooting steps include:
-
Suboptimal Catalyst: The chosen catalyst may not be providing a sufficiently chiral environment.
-
Solution: Screen a range of catalysts with different steric and electronic properties. For Lewis acid catalysis, vary the metal center and the ligand. For organocatalysis, explore different catalyst backbones and functional groups.
-
-
Incorrect Solvent Choice: The solvent may not be adequately differentiating the diastereomeric transition states.
-
Solution: Experiment with a variety of solvents with different polarities and coordinating abilities. A shift from a polar protic solvent to a nonpolar aprotic one, or vice-versa, can have a dramatic effect.
-
-
Reaction Temperature is Too High: Higher temperatures can overcome the small activation energy barriers between diastereomeric pathways.
-
Solution: Attempt the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This may require longer reaction times, but can significantly improve the diastereomeric ratio (d.r.).
-
-
Presence of Impurities: Water or other impurities can interfere with the catalyst and reduce selectivity.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: My enantioselectivity is poor. What strategies can I employ to enhance it?
A3: Poor enantioselectivity in asymmetric synthesis of 2-cyanopyrrolidines points to an ineffective transfer of chirality from the catalyst to the substrate. Consider the following:
-
Ineffective Chiral Ligand/Catalyst: The chiral catalyst may not be a good match for the specific substrate.
-
Solution: Screen a library of chiral ligands for your metal catalyst or a variety of organocatalysts. Subtle changes to the catalyst structure can have a profound impact on enantiomeric excess (e.e.).
-
-
Incorrect Metal-to-Ligand Ratio: For metal-catalyzed reactions, the stoichiometry of the metal and ligand is crucial.
-
Solution: Systematically vary the metal-to-ligand ratio to find the optimal composition for high enantioselectivity.
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the reaction conditions are compatible with the catalyst's stability. Check for potential side reactions that may consume or poison the catalyst.
-
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in the Cyanation Step
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | Screen a range of solvents with varying polarity (e.g., Toluene, CH2Cl2, THF, Acetonitrile). |
| High Reaction Temperature | Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, then -20 °C, and -78 °C). |
| Ineffective Catalyst | If using a catalyst, try different Lewis acids (e.g., Ti(OiPr)4, Sc(OTf)3) or organocatalysts. |
| Steric Hindrance | Modify the protecting group on the pyrrolidine nitrogen to alter the steric environment around the reaction center. |
Problem 2: Poor Enantiomeric Excess (e.e.) in Asymmetric Synthesis
| Possible Cause | Suggested Solution |
| Ineffective Chiral Catalyst | Screen a variety of chiral ligands or organocatalysts. Consider catalysts with different chiral backbones and electronic properties. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, 5-20 mol% is a good starting point to screen. |
| Presence of Water/Impurities | Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |
| Non-Optimal Temperature | The relationship between temperature and e.e. can be complex. Screen a range of temperatures to find the optimum. |
Data Presentation
Table 1: Effect of Catalyst on Enantioselective Cyanation of Imines
This table presents data on the asymmetric cyanation of isatin-derived ketimines using a dipeptide-derived organophosphine dual-reagent catalyst system.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 3j | CH2Cl2 | -40 | 95 | 96 |
| 2 | 3j | Toluene | -40 | 93 | 84 |
| 3 | 3j | CH3CN | -40 | 90 | 40 |
| 4 | 3j | CH2Cl2 | 0 | 98 | 91 |
| 5 | 3j | CH2Cl2 | -20 | 96 | 94 |
Data adapted from a study on asymmetric cyanation of ketimines.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyanation of Imines
This protocol is adapted from a method utilizing a dipeptide-derived organophosphine dual-reagent catalyst for the asymmetric cyanation of ketimines.[6]
Materials:
-
Chiral dipeptide-derived multifunctional organophosphine catalyst (e.g., 3j )
-
Methyl acrylate (B77674)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Trimethylsilyl cyanide (TMSCN)
-
Ketimine substrate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a solution of the catalyst (0.1 mol%) and methyl acrylate (0.1 mol%) in anhydrous CH2Cl2 (1 ml).
-
Cool the solution to -40 °C in a suitable cooling bath.
-
Add TMSCN (0.2 mmol) to the cooled solution, followed by the addition of the ketimine (0.12 mmol).
-
Stir the reaction mixture at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract the product with CH2Cl2 (3 x 10 ml).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-aminonitrile.
Protocol 2: Tandem Amination/Cyanation/Alkylation for the Synthesis of α-CN Pyrrolidines
This protocol is a general procedure for a one-pot synthesis of α-cyanopyrrolidines from primary amine-tethered alkynes.
Materials:
-
Primary amine-tethered alkyne
-
Trimethylsilyl cyanide (TMSCN)
-
Copper(I) bromide (CuBr)
-
Scandium(III) triflate (Sc(OTf)3) (optional co-catalyst)
-
Dioxane
-
Water
-
Alkylation reagent (e.g., alkyl halide)
-
Inert atmosphere (Argon)
-
Microwave reactor
Procedure:
-
In a microwave reactor tube, combine the primary amine-tethered alkyne (0.25 mmol), TMSCN (1.0 mmol), dioxane (1 mL), and water (1.0 equiv).
-
Add CuBr (5 mol%) to the mixture with stirring. For less reactive substrates, Sc(OTf)3 (2 mol%) can be added as a co-catalyst.
-
Flush the reactor tube with argon and seal it.
-
Heat the reaction mixture to 100°C in the microwave reactor for 30 minutes.
-
After cooling, add the alkylation reagent to the reaction mixture and continue heating as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for stereoselective 2-cyanopyrrolidine synthesis.
Caption: Key factors influencing stereoselectivity in 2-cyanopyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of Pyrrolidine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Pyrrolidine-2-carbonitrile and its derivatives, such as (S)-1-(2-chloroacetyl)this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (S)-1-(2-chloroacetyl)this compound on a larger scale?
A1: The most common and cost-effective starting materials are L-proline and L-prolinamide.[1][2][3][4] Synthesis from L-proline typically involves N-acylation, followed by conversion of the carboxylic acid to a nitrile, often via an amide intermediate.[1][2] Processes starting from L-prolinamide can achieve the target molecule in fewer steps, sometimes through a "one-pot" reaction involving both acylation and dehydration.[3][5]
Q2: I'm experiencing long reaction times for the N-acylation of L-proline with chloroacetyl chloride. How can this be optimized for scale-up?
A2: A common challenge is the slow reaction time (up to 48 hours) at low temperatures in solvents like acetonitrile (B52724).[1][2] To optimize this step, changing the solvent to tetrahydrofuran (B95107) (THF) and conducting the reaction at reflux temperature can significantly reduce the reaction time to as little as 2 hours and achieve high yields (around 81%).[1][2][6]
Q3: My dehydration reaction to form the nitrile is inefficient. What are the key factors to consider?
A3: The efficiency of the dehydration step is critical. Common dehydrating agents include trifluoroacetic anhydride (B1165640), phosphorus oxychloride (POCl3), and thionyl chloride.[1][3][5][7] Key factors for success include:
-
Choice of Reagent: Trifluoroacetic anhydride is effective but requires careful neutralization of the trifluoroacetic acid byproduct, often with ammonium (B1175870) bicarbonate.[1][2]
-
Temperature Control: The reaction is often performed at low temperatures (0–10 °C) to control exotherms and minimize side reactions.[1][2]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can quench the dehydrating agent.
-
"One-Pot" Strategy: Some industrial methods use excess chloroacetyl chloride to act as both the acylating and dehydrating agent, which can improve efficiency.[5]
Q4: Purification of the final product and its intermediates is proving difficult due to high water solubility. What are the recommended purification strategies?
A4: Both the intermediate amide and the final nitrile product can be water-soluble, complicating extraction and purification.[1][2] To overcome this, it is highly recommended to avoid or minimize aqueous work-ups.[1][2] Effective strategies include:
-
Direct Filtration: For intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, filtering the reaction mixture to remove byproducts (like dicyclohexylurea if DCC is used) is a key step.[1][2]
-
Crystallization: The amide intermediate can be purified by crystallization, for instance, with diisopropyl ether.[2]
-
Solvent Extraction: For the final nitrile product, extraction from the reaction mixture using a suitable organic solvent like toluene (B28343) or dichloromethane (B109758) is effective, followed by concentration under vacuum.[1][8]
Q5: What are the primary safety concerns during the scale-up production of this compound?
A5: Scaling up introduces significant safety challenges.[9] Key hazards include:
-
Exothermic Reactions: The N-acylation and dehydration steps can be exothermic.[10] Heat removal becomes less efficient in larger reactors, requiring controlled reagent addition and robust cooling systems to prevent runaway reactions.[10][11]
-
Corrosive and Hazardous Reagents: Reagents like chloroacetyl chloride, trifluoroacetic anhydride, and phosphorus oxychloride are highly corrosive and toxic.[3][12] Use in well-ventilated areas or closed systems with appropriate personal protective equipment (PPE) is mandatory.[12][13]
-
Flammable Solvents: The use of flammable solvents like THF and dichloromethane requires adherence to all regulations for handling and storing flammable liquids, including grounding of equipment and use of spark-proof motors.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-acylation Step | 1. Incomplete reaction due to low temperature and long reaction times.[1][2] 2. Degradation of product or starting material. | 1. Switch solvent from acetonitrile to THF and perform the reaction at reflux (approx. 66°C). This can shorten the reaction time from 48h to 2h and increase yield.[1][2][6] 2. Monitor reaction progress closely using TLC or HPLC to avoid over-running the reaction. |
| Difficulty Isolating Amide Intermediate | 1. High polarity and water solubility of the amide leads to losses during aqueous work-up.[5] 2. Contamination with coupling agent byproducts (e.g., dicyclohexylurea). | 1. Avoid aqueous work-up. After the reaction, filter the mixture directly and concentrate the filtrate.[1][2] 2. Purify the crude residue by crystallization or column chromatography.[1][2] |
| Incomplete Dehydration to Nitrile | 1. Dehydrating agent is not reactive enough or has degraded. 2. Presence of water in the reaction mixture. 3. Acidic byproducts (e.g., trifluoroacetic acid) inhibiting the reaction or causing side reactions. | 1. Use a more powerful dehydrating agent like trifluoroacetic anhydride or POCl3.[1][3] 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Neutralize acidic byproducts carefully with a mild base like ammonium bicarbonate after the reaction is complete.[1][2] |
| Poor Purity of Final Product | 1. Residual starting materials or intermediates. 2. Side reactions caused by poor temperature control. 3. Inefficient purification method. | 1. Ensure each step goes to completion by monitoring with TLC/HPLC. 2. Maintain strict temperature control, especially during reagent addition (e.g., 0-5°C for dehydration).[1][2] 3. Use non-aqueous work-up and consider purification by column chromatography or recrystallization. A final HPLC purity of >99% is achievable.[1][2] |
| Uncontrolled Exotherm During Scale-Up | 1. Heat generation exceeds the heat removal capacity of the larger reactor.[10][11] 2. Reagents added too quickly. | 1. Implement a controlled addition protocol using a dosing pump. 2. Ensure the reactor has sufficient cooling capacity (e.g., a jacketed vessel with a powerful chiller). 3. For very large scales, consider transitioning to a continuous flow reactor, which offers superior heat management.[14] |
Data Presentation: Comparison of Synthesis Routes
| Starting Material | Key Reagents | Solvent(s) | Overall Yield | Final Purity | Reference |
| L-proline | 1. Chloroacetyl chloride 2. DCC, NH₄HCO₃ 3. Trifluoroacetic anhydride | THF, Dichloromethane | ~30% | 99.25% (HPLC) | [1][2] |
| L-prolinamide | 1. Chloroacetyl chloride 2. Phosphorus oxychloride | Dichloromethane | Not specified, but described as high yield | Good quality | [3] |
| L-prolinamide | Chloroacetyl chloride (serves as acylating and dehydrating agent) | Chloroacetyl chloride | Not specified, but described as high yield and high purity | High purity | [5] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)this compound from L-proline
This protocol is based on the multi-step synthesis described in the literature.[1][2]
Step A: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (8)
-
Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute with water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL).
-
Separate the organic layer. Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to yield the product (yield: 81%).
Step B: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (9)
-
Dissolve the carboxylic acid (8) (10.0 g, 0.052 mol) in dichloromethane (200 mL).
-
Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea and wash the residue with DCM.
-
Concentrate the filtrate and purify the crude product by crystallization or column chromatography (yield: 52%).
Step C: Synthesis of (S)-1-(2-chloroacetyl)this compound (6)
-
Suspend the amide (9) (4.0 g, 0.0209 mol) in THF (40 mL).
-
Cool the suspension to 0–5 °C and add trifluoroacetic anhydride (4.4 mL, 0.0315 mol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.
-
Stir at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum. The product is often extracted with a solvent like toluene without a full aqueous work-up to avoid losses.[1][2] (Yield from amide: 83%).
Visualizations
Caption: High-level workflow for the synthesis of (S)-1-(2-chloroacetyl)this compound.
Caption: A logical troubleshooting guide for addressing common issues in the synthesis process.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)this compound - Google Patents [patents.google.com]
- 4. Synthesis of (S)-1-(2-chloroacetyl)this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 8. WO2022003405A1 - One-pot process to obtain a this compound intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 9. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 10. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 2-cyanopyrrolidines
Welcome to the Technical Support Center for the Synthesis of Chiral 2-Cyanopyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent racemization and ensure the stereochemical integrity of your chiral 2-cyanopyrrolidine products. Chiral 2-cyanopyrrolidines are key intermediates in the synthesis of various pharmaceuticals, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin, making their enantiomeric purity a critical parameter.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of chiral 2-cyanopyrrolidines that can lead to a loss of stereochemical purity.
Issue 1: Significant loss of enantiomeric excess (ee) is observed in the final 2-cyanopyrrolidine product when starting from L-proline.
-
Potential Cause A: Harsh conditions during the dehydration of the intermediate prolinamide. The conversion of the amide to the nitrile is a critical step where racemization can occur. The alpha-proton on the pyrrolidine (B122466) ring is susceptible to abstraction under basic conditions or at elevated temperatures, leading to a planar achiral intermediate that can be re-protonated from either face, resulting in a racemic mixture.
-
Solutions:
-
Choice of Dehydrating Agent: The selection of the dehydrating agent is crucial. While strong dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA) can be effective, they often require conditions that promote racemization. Milder reagents are generally preferred.
-
Temperature Control: Maintain the lowest possible temperature throughout the dehydration step. Cryogenic conditions (e.g., -20°C to 0°C) are often beneficial in minimizing the rate of epimerization.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine. The use of excess base should be avoided.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the product's exposure to racemization-prone conditions.
-
Issue 2: Racemization occurs during the initial amide formation from L-proline.
-
Potential Cause B: Inappropriate coupling agents or activation methods. The activation of the carboxylic acid of proline for amide formation can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.
-
Solutions:
-
Coupling Reagents: Utilize modern coupling reagents known for low racemization rates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Avoid Strong Bases: As with the dehydration step, use of strong bases for deprotonation should be avoided. N-methylmorpholine (NMM) is often a milder alternative to triethylamine.
-
Solvent Choice: The choice of solvent can influence the stability of reactive intermediates. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used.
-
Issue 3: Inconsistent or low enantioselectivity when using alternative synthetic routes like the Asymmetric Strecker Synthesis.
-
Potential Cause C: Suboptimal catalyst, cyanide source, or reaction conditions. The stereochemical outcome of the Asymmetric Strecker reaction is highly dependent on the catalyst and the precise reaction parameters.
-
Solutions:
-
Catalyst Selection: The choice of a chiral catalyst is paramount. Various catalysts based on salen complexes, thiourea (B124793) derivatives, or chiral amines have been developed. It is essential to screen different catalysts for the specific substrate.
-
Cyanide Source: The cyanide source (e.g., HCN, TMSCN, KCN) and any additives can significantly impact the enantioselectivity. The reaction should be performed under strictly anhydrous conditions when using TMSCN.
-
Temperature and Concentration: These reactions are often highly sensitive to temperature and reactant concentrations. Strict adherence to optimized protocols is necessary for reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of 2-cyanopyrrolidines from L-proline?
A1: The primary mechanism is the epimerization at the C2 position of the pyrrolidine ring. The hydrogen atom at this position is acidic and can be abstracted by a base. This deprotonation leads to the formation of a planar, achiral enolate or a related resonance-stabilized anion. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the desired (S)-enantiomer and the undesired (R)-enantiomer, thus reducing the enantiomeric excess of the product.
Q2: How do different dehydrating agents compare in terms of preventing racemization during the conversion of L-prolinamide to (S)-2-cyanopyrrolidine?
A2: The choice of dehydrating agent has a significant impact on the stereochemical outcome. Below is a summary of commonly used reagents and their general characteristics regarding racemization.
| Dehydrating Agent | Typical Conditions | Racemization Potential | Notes |
| Phosphorus Oxychloride (POCl₃) | Pyridine, 0°C to rt | Moderate to High | Can be effective, but careful temperature control is essential. |
| Trifluoroacetic Anhydride (TFAA) | Pyridine or Et₃N, 0°C | High | Highly reactive, often leads to significant racemization if not carefully controlled. |
| Cyanuric Chloride | DMF, 0°C to rt | Moderate | A milder alternative to POCl₃ and TFAA. |
| Burgess Reagent | THF, rt | Low | A mild and effective reagent, but can be expensive for large-scale synthesis. |
| SOCl₂/DMF (Vilsmeier Reagent) | DCM, 0°C | Moderate | The in-situ formed Vilsmeier reagent can be effective, but conditions need optimization. |
Q3: What analytical techniques are suitable for determining the enantiomeric excess of 2-cyanopyrrolidines?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral 2-cyanopyrrolidines. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ee is calculated from the relative peak areas. Gas Chromatography (GC) with a chiral column can also be employed. For qualitative assessment and in some cases, quantitative analysis, NMR spectroscopy using chiral shift reagents or derivatization with a chiral agent to form diastereomers can be utilized.
Q4: Are there any alternative synthetic strategies that can bypass the racemization-prone dehydration step?
A4: Yes, several alternative strategies aim to establish the chiral center with the nitrile group already in place, thus avoiding the dehydration of a prolinamide intermediate. These include:
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral cyanopyrrole or cyanopyrroline precursor using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) to induce enantioselectivity.
-
Asymmetric Strecker Synthesis: This method involves the enantioselective addition of a cyanide source to a pyrroline-derived imine, catalyzed by a chiral catalyst. This directly forms the chiral aminonitrile.
-
Biocatalytic Methods: The use of enzymes, such as nitrilases, can offer high enantioselectivity under mild reaction conditions.
Experimental Protocols
Protocol 1: Minimized Racemization Dehydration of (S)-Prolinamide using Cyanuric Chloride
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-Prolinamide (1 equivalent) in anhydrous Dimethylformamide (DMF, 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add cyanuric chloride (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified (S)-2-cyanopyrrolidine by chiral HPLC.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the 2-cyanopyrrolidine sample in the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers and calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Visualizations
Caption: Mechanism of base-catalyzed racemization of 2-cyanopyrrolidine.
Caption: A logical workflow for troubleshooting racemization issues.
Technical Support Center: Optimization of L-proline N-Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for L-proline N-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for L-proline N-acylation?
A1: L-proline N-acylation is a fundamental reaction in peptide synthesis and the development of pharmaceuticals.[1][2] Several methods are commonly employed, including:
-
Schotten-Baumann Reaction: This method involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base, often in a two-phase system of an organic solvent and water.
-
Enzymatic Synthesis: Biocatalysts, such as immobilized lipases (e.g., Novozym 435), can be used for N-acylation under mild conditions, which is advantageous for preventing racemization.[2][3]
-
Direct Amidation: This involves the reaction of L-proline with a carboxylic acid, often requiring high temperatures or activating agents.
Q2: How does the choice of solvent affect the N-acylation of L-proline?
A2: The solvent plays a critical role in L-proline N-acylation by influencing the solubility of reactants, the stability of the catalyst, and the reaction pathway. The polarity of the solvent can significantly impact the stability of the transition state and, consequently, the enantioselectivity of the reaction.[4] For enzymatic reactions, the choice of an organic solvent is crucial to minimize the reverse hydrolysis reaction.[2] Aprotic polar solvents like DMF and THF are often used, while less polar solvents such as dichloromethane (B109758) (DCM) may also be effective depending on the specific reaction.[4][5]
Q3: What is racemization and how can it be prevented during L-proline N-acylation?
A3: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, which reduces the enantiomeric excess (ee) of the product.[4] This is a significant concern in pharmaceutical development as often only one enantiomer is biologically active.[4] To prevent racemization:
-
Use mild reaction conditions: Avoid harsh acidic or basic conditions and high temperatures, which can promote racemization.[2][4]
-
Employ enzymatic methods: Biocatalysts can offer high stereoselectivity and operate under gentle conditions.[2]
-
Careful workup: During product isolation, use buffered aqueous solutions (e.g., saturated ammonium (B1175870) chloride) to quench the reaction and avoid exposing the product to harsh pH conditions.[4]
Q4: Can L-proline act as a catalyst in N-acylation reactions?
A4: While L-proline is the substrate being acylated in this context, it is also well-known as an organocatalyst in various other chemical transformations, such as aldol (B89426) and Michael reactions.[6] Its catalytic activity stems from its ability to form stable enamine or iminium ion intermediates.[6] In the context of its own N-acylation, it primarily acts as a nucleophile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction time and temperature. A study on enzymatic amidation showed that increasing the temperature from 50°C to 70°C improved conversion.[2] |
| 2. Poor solubility of L-proline: L-proline has low solubility in many organic solvents, which can limit the reaction rate. | - Screen different solvents or use a co-solvent to improve solubility. For instance, while L-proline solubility is low in 2-methyl-2-butanol (B152257) (2M2B), this solvent led to good conversion in an enzymatic amidation.[2] | |
| 3. Catalyst deactivation (for enzymatic reactions): The enzyme may be inhibited or denatured by the solvent or reaction conditions. | - Choose a solvent that is compatible with the enzyme. Methanol, for example, can have deactivating effects on certain lipases.[2] | |
| Formation of Side Products (e.g., esters) | 1. Reaction with alcohol solvents: If using an alcohol as a solvent with an acyl chloride or anhydride, ester formation can be a significant side reaction. | - Use aprotic solvents such as DCM, THF, or 1,4-dioxane.[2] |
| 2. Di-acylation: Under certain conditions, the carboxyl group of L-proline could potentially be acylated, though this is less common. | - Use a protecting group for the carboxylic acid if necessary. | |
| Product Racemization | 1. Harsh reaction conditions: High temperatures or strong bases can lead to the loss of stereochemical integrity. | - Lower the reaction temperature. Performing the reaction at 0°C or -20°C can significantly improve enantioselectivity.[4] - Use a milder base or an enzymatic approach.[2] |
| 2. Harsh workup conditions: Exposure to strong acids or bases during extraction can cause epimerization. | - Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.[4] - Minimize the time the product is in contact with acidic or basic solutions.[4] | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: Incomplete conversion can complicate purification. | - Optimize reaction conditions to drive the reaction to completion. |
| 2. Formation of closely related impurities: Side products with similar polarities to the desired product can be difficult to separate. | - Employ column chromatography with a carefully selected eluent system. - Consider crystallization as a purification method. |
Experimental Protocols
General Protocol for N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)
-
Dissolve L-proline: Dissolve L-proline (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH, 2 equivalents) and cool the mixture in an ice bath to 0-5°C.
-
Prepare Acylating Agent: In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., DCM or THF).
-
Addition: Add the acyl chloride solution dropwise to the L-proline solution with vigorous stirring, while maintaining the temperature between 0-5°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until completion, as monitored by TLC.
-
Workup:
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or crystallization.
General Protocol for Enzymatic N-Acylation
-
Prepare Reaction Mixture: In a vial, combine L-proline (1 equivalent), the acylating agent (e.g., a fatty acid, 1.2 equivalents), and an immobilized lipase (B570770) (e.g., Novozym 435, 10-20% w/w of substrates) in a suitable organic solvent (e.g., 2-methyl-2-butanol).[2]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 70°C) with shaking.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate and purify the product, for example, by column chromatography.
Data Presentation
Table 1: Effect of Solvent on Enzymatic Amidation of L-proline
| Solvent | Conversion (%) |
| 2-methyl-2-butanol (2M2B) | 60 |
| 1,4-dioxane | ~30 |
| Tetrahydrofuran (THF) | ~25 |
| 2-methyl-THF | ~20 |
| Toluene | ~15 |
| tert-Butanol | ~10 |
Reaction conditions: L-proline (33 mM), 0.5 M NH₃, Novozym 435, 16 h, 70°C. Data adapted from a study on L-proline amidation.[2]
Table 2: Effect of Temperature on Enzymatic Amidation of L-proline
| Temperature (°C) | Conversion (%) |
| 50 | ~35 |
| 60 | ~50 |
| 70 | ~60 |
| 80 | ~55 |
Reaction conditions: L-proline (33 mM), 0.5 M NH₃ in 2M2B, Novozym 435, 16 h. Data adapted from a study on L-proline amidation.[2]
Visualizations
Caption: General experimental workflow for L-proline N-acylation.
Caption: Troubleshooting workflow for L-proline N-acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Pyrrolidine-2-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like Pyrrolidine-2-carbonitrile is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound, supported by illustrative experimental data.
Introduction
This compound is a valuable chiral building block in organic synthesis, notably in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2][3][4] The stereochemical integrity and chemical purity of this intermediate are critical. This guide compares a standard reversed-phase HPLC (RP-HPLC) method, a chiral HPLC method for enantiomeric purity assessment, and Gas Chromatography (GC) as an alternative technique.
Potential Impurities in this compound
Based on common synthetic routes for related pyrrolidine (B122466) derivatives, several process-related impurities and degradation products could be present.[2][5] The diagram below illustrates potential impurity sources during a hypothetical synthesis of a related compound, which can be extrapolated to this compound.
Caption: Potential sources of impurities during synthesis.
Analytical Methods: A Comparative Overview
The selection of an appropriate analytical method depends on the specific purity aspect being assessed (e.g., chemical purity vs. enantiomeric purity) and the nature of the potential impurities. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for such analyses.[6][7][8] Gas Chromatography (GC) can be a suitable alternative, particularly for volatile impurities.
The following workflow outlines the general process for method comparison and purity analysis.
Caption: General workflow for purity analysis comparison.
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (as specified for each method).
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike with known impurities at a concentration of approximately 0.1% of the main analyte concentration.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is designed to separate the main component from its potential process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Water/Acetonitrile (50:50, v/v)
Method 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the desired (S)-enantiomer. Chiral stationary phases are essential for separating enantiomers.[6][9][10][11]
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Method 3: Gas Chromatography (GC) for Volatile Impurities
GC is an effective alternative for analyzing volatile starting materials or by-products.
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Diluent: Methylene Chloride
Comparative Data Analysis
The following table summarizes hypothetical but realistic data obtained from the analysis of a spiked this compound sample using the three described methods.
| Analyte | Method | Retention Time (min) | Peak Area | Resolution (Rs) | Tailing Factor (T) |
| This compound (S) | RP-HPLC | 8.52 | 995,230 | - | 1.1 |
| Impurity 1 (L-Prolinamide) | RP-HPLC | 4.15 | 1,050 | 18.2 | 1.2 |
| Impurity 2 (Side-product) | RP-HPLC | 9.88 | 1,210 | 3.5 | 1.3 |
| This compound (S) | Chiral HPLC | 12.35 | 996,540 | - | 1.0 |
| R-enantiomer | Chiral HPLC | 14.80 | 995 | 2.8 | 1.1 |
| This compound | GC | 10.20 | 994,800 | - | 1.0 |
| Impurity 3 (Volatile) | GC | 6.75 | 1,150 | 15.6 | 1.1 |
Conclusion and Recommendations
This comparative guide illustrates that a multi-faceted approach is often necessary for the comprehensive purity analysis of this compound.
-
RP-HPLC is a robust method for quantifying process-related impurities and degradation products, demonstrating good resolution and peak shape for polar and non-polar contaminants.
-
Chiral HPLC is indispensable for determining the enantiomeric purity, a critical quality attribute for chiral APIs and intermediates. The use of a suitable chiral stationary phase provides the necessary selectivity for separating enantiomers.
-
GC serves as a valuable complementary technique, especially for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
For comprehensive quality control, it is recommended to employ both a stability-indicating RP-HPLC method for chemical purity and a specific chiral HPLC method to control the enantiomeric purity of this compound. The use of GC should be considered based on the potential for volatile impurities arising from the specific synthetic route.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Pyrrolidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, biological activity, and potential as a therapeutic agent. For molecules incorporating the pyrrolidine (B122466) scaffold, a common motif in pharmacologically active compounds, unambiguous structural validation is a critical step in the research and development pipeline.[1][2] While single-crystal X-ray crystallography remains the definitive method for elucidating molecular structure, its application is contingent on the ability to grow high-quality crystals.
This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural characterization of pyrrolidine-2-carbonitrile derivatives. As a public crystal structure for the parent this compound is not available, this guide will utilize published crystallographic data from several of its derivatives to illustrate the depth of information this technique provides.[3] This will be compared against spectroscopic data from a well-characterized, stable derivative, (S)-1-(2-chloroacetyl)this compound, to highlight the complementary nature of these methods.[3][4]
Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique that provides a precise and unambiguous three-dimensional model of a molecule in the solid state.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine exact atomic coordinates, bond lengths, bond angles, and stereochemistry.
While data for the parent compound is elusive, several substituted this compound derivatives have been successfully analyzed, providing invaluable insight into the conformations and packing of this class of compounds.[3] For instance, X-ray diffraction data has been obtained for complex derivatives such as 4-chloro-5-oxo-1,2-diphenylthis compound and 1-benzoyl-2-(4-benzyloxyphenyl)-4-chlorothis compound.[3] These analyses have revealed that the pyrrolidine ring in these molecules adopts an envelope conformation.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a representative procedure for the structural determination of a small organic molecule like a this compound derivative.
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[5][7] This is commonly achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
At each orientation, the crystal diffracts the X-ray beam, and the intensities and positions of the diffracted spots are recorded.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The intensities of the reflections are integrated and corrected for experimental factors.
-
The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.[5]
-
-
Structure Refinement and Validation:
-
An initial molecular model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Hydrogen atoms are typically placed in calculated positions.
-
The final structure is validated using metrics such as the R-factor, which indicates the quality of the agreement between the experimental and calculated data.
-
Alternative Structural Elucidation: Spectroscopic Methods
When single crystals cannot be obtained, or when information about the molecule's structure in solution is required, spectroscopic techniques are indispensable. Data for (S)-1-(2-chloroacetyl)this compound serves as a practical example for what can be learned through these methods.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the determination of the molecule's connectivity and can give clues about its stereochemistry and the presence of different conformers (rotamers) in solution.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The presence of a nitrile (C≡N) group, for instance, is indicated by a characteristic sharp absorption band. For (S)-1-(2-chloroacetyl)this compound, a key IR absorption is observed around 2242 cm⁻¹, confirming the nitrile group.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecule's mass-to-charge ratio, which can be used to determine its elemental composition. Fragmentation patterns can further help to confirm the molecular structure.[3][4]
Comparative Data Analysis
The following table summarizes the type of structural information obtained from X-ray crystallography versus common spectroscopic techniques.
| Parameter | Single-Crystal X-ray Crystallography (Derivatives) | Spectroscopic Methods ((S)-1-(2-chloroacetyl)this compound) |
| Molecular Connectivity | Directly observed from the 3D atomic model. | Inferred from correlation signals in 2D NMR experiments (COSY, HSQC, HMBC). |
| Stereochemistry | Provides unambiguous determination of absolute configuration. | Inferred from NMR coupling constants and comparison to known standards. |
| Conformation | Reveals the precise 3D shape (e.g., envelope conformation) and torsion angles in the solid state.[3] | Provides information on dynamic processes and the presence of multiple conformers (rotamers) in solution.[3][4] |
| Bond Lengths & Angles | Measured with high precision (e.g., to within 0.001 Å). | Not directly measured. |
| Intermolecular Interactions | Directly visualizes crystal packing, hydrogen bonds, and other non-covalent interactions in the solid state. | Inferred from concentration-dependent NMR shifts or changes in IR spectra. |
| Functional Groups | Identified by atomic arrangement and bond distances. | Identified by characteristic absorption bands (IR) and chemical shifts (NMR).[3][4] |
| Molecular Formula | Confirmed by the refined structural model. | Determined by high-resolution mass spectrometry (MS).[3][4] |
| Quantitative Data Example | Space Group: P-1, P2/n, C2/c for various derivatives.[3] | ¹³C NMR (CDCl₃, 75 MHz) δ: 22.7, 24.6, 41.6, 46.4, 117.8 (C≡N), 164.7 (C=O) ppm.[3][4] |
| Quantitative Data Example | Unit Cell Dimensions for a derivative (e.g., a, b, c, α, β, γ). | IR (KBr) ν: 2242 (C≡N), 1662 (C=O) cm⁻¹.[3][4] |
| Quantitative Data Example | Specific bond lengths and angles within the pyrrolidine ring. | MS (ESI+) m/z: 173.1 [M+H]⁺.[3][4] |
Visualization of the X-ray Crystallography Workflow
The process of determining a crystal structure follows a logical and systematic workflow, from sample preparation to the final validated model.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
The structural validation of this compound and its derivatives is a multi-faceted process. Single-crystal X-ray crystallography, when applicable, provides the most definitive and detailed structural information, including absolute stereochemistry and solid-state conformation. The data obtained from the crystal structures of various derivatives of this compound unequivocally confirms their atomic connectivity and three-dimensional arrangement.[3]
Spectroscopic techniques such as NMR, IR, and mass spectrometry serve as essential and complementary tools. They confirm the identity, purity, and functional groups of the synthesized compounds and provide crucial insights into their structure and behavior in solution.[3][4] For drug development professionals, a comprehensive approach utilizing both crystallography and spectroscopy is crucial for a complete understanding of a molecule's properties, ensuring a solid foundation for further research and development.
References
- 1. This compound | CAS No- 5626-49-3 | Simson Pharma Limited [simsonpharma.com]
- 2. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-1-(2-chloroacetyl)this compound | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-(2-Chloroacetyl)this compound|CAS 207557-35-5 [benchchem.com]
- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Pyrrolidine-2-carbonitrile Derivatives
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial building block in the synthesis of several Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type-II diabetes.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this important molecule, focusing on experimental data and detailed protocols to inform methodological choices.
Two principal synthetic strategies have been reported, starting from either L-proline or L-prolinamide. This comparison will delve into the specifics of each route, presenting quantitative data in a clear, tabular format and outlining the experimental workflows.
Comparison of Synthetic Routes
The synthesis of (S)-1-(2-chloroacetyl)this compound is most commonly approached via two pathways: a multi-step synthesis starting from L-proline and a more direct route from L-prolinamide. While the L-proline route is often favored for its use of less expensive starting materials, the L-prolinamide route offers a shorter sequence.[3][4]
Route 1: Synthesis from L-Proline
This route involves a three-step process starting with the readily available and inexpensive amino acid, L-proline. The overall yield for this process is approximately 30%.[1]
-
N-acylation: L-proline is first acylated with chloroacetyl chloride.
-
Amidation: The resulting carboxylic acid is then converted to a carboxamide.
-
Dehydration: The final step involves the dehydration of the amide to the target nitrile.
Route 2: Synthesis from L-Prolinamide
This approach begins with L-prolinamide, which is a more expensive starting material.[4] Earlier versions of this route were noted for having a lower overall yield of around 52% and often required an N-protection/deprotection strategy.[3][4] However, more recent modifications, such as one-pot procedures and the use of alternative dehydrating agents, have been developed to improve efficiency and reduce costs.[5][6]
Below is a logical diagram illustrating the decision-making process for selecting a synthetic route.
Caption: Decision matrix for selecting a synthesis route.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to (S)-1-(2-chloroacetyl)this compound.
| Parameter | Route 1: From L-Proline | Route 2: From L-Prolinamide (Earlier Method) | Route 2: From L-Prolinamide (Improved) |
| Starting Material | L-Proline | L-Prolinamide | L-Prolinamide |
| Overall Yield | ~30%[1] | 52%[3][4] | >80% (with phosphorus oxychloride)[6] |
| Purity (HPLC) | 99.25%[1] | Not explicitly stated | Good[6] |
| Key Reagents | Chloroacetyl chloride, DCC, NH₄HCO₃, Trifluoroacetic anhydride (B1165640) | Chloroacetyl chloride, K₂CO₃, Trifluoroacetic anhydride | Chloroacetyl chloride, Phosphorus oxychloride |
| Advantages | Inexpensive starting material, no N-protection/deprotection needed.[1] | Shorter reaction sequence. | High yield, lower cost reagents, simplified operation.[6] |
| Disadvantages | Multi-step process, lower overall yield. | Expensive starting material, potential for dimer formation.[6] | Requires careful control of reaction conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are the protocols for the key steps in the synthesis starting from L-proline.
Route 1: Experimental Workflow from L-Proline
The following diagram outlines the workflow for the synthesis of (S)-1-(2-chloroacetyl)this compound starting from L-proline.
Caption: Workflow for the synthesis from L-proline.
Protocol for N-acylation of L-proline:
To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature.[1][4] The reaction mixture is then refluxed for 2 hours.[1][4] After completion, the mixture is cooled, diluted with water (20 mL), and stirred for 20 minutes. Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) are added, and the organic layer is collected. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL).[1][4]
Protocol for Amidation:
To a solution of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (B109758) (200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C.[1] The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour.[1]
Protocol for Dehydration:
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C.[1][4] The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise, maintaining the temperature at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum.[1][4]
Conclusion
The choice between the L-proline and L-prolinamide routes for the synthesis of (S)-1-(2-chloroacetyl)this compound depends on the specific priorities of the research or manufacturing campaign. The L-proline route is a cost-effective and reliable method that avoids complex protection/deprotection steps, making it suitable for large-scale production where the cost of starting materials is a significant factor.[1][4] On the other hand, recent advancements in the L-prolinamide route, particularly one-pot procedures using alternative dehydrating agents like phosphorus oxychloride, offer a shorter synthesis with a higher overall yield, which may be advantageous for rapid synthesis or when maximizing output from a more valuable starting material is the primary goal.[6] Researchers should carefully consider the trade-offs between cost, yield, and operational simplicity when selecting their synthetic strategy.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)this compound - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Pyrrolidine-2-carbonitrile Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the enantiomers of pyrrolidine-2-carbonitrile. The focus of this document is to delineate the stereospecific differences in their primary biological target, the underlying mechanism of action, and to provide relevant experimental data and protocols for researchers in the field of drug discovery and development.
The this compound scaffold is a key pharmacophore in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are utilized in the management of type 2 diabetes mellitus. The biological activity of these compounds is highly dependent on their stereochemistry, with one enantiomer exhibiting significantly greater therapeutic effects.
Stereochemistry and Biological Activity: The Primacy of the (S)-Enantiomer
The two enantiomers of this compound are (2S)-pyrrolidine-2-carbonitrile and (2R)-pyrrolidine-2-carbonitrile. Extensive research has demonstrated that the (S)-enantiomer is the biologically active form responsible for the inhibition of DPP-4.[1][2] The nitrile group on the (S)-configured pyrrolidine (B122466) ring acts as a crucial mimic of the proline residue of natural DPP-4 substrates.[1][2] This stereospecific interaction is fundamental to the potent and selective inhibition of the enzyme.
Conversely, the (R)-enantiomer exhibits negligible inhibitory activity against DPP-4. This stark difference in biological activity underscores the critical importance of stereochemistry in drug design and the principle of chiral recognition by biological targets. While direct quantitative data comparing the IC50 values of the unsubstituted (R)- and (S)-pyrrolidine-2-carbonitrile is not extensively reported in publicly available literature, the focus of drug development has been exclusively on incorporating the (S)-enantiomer into more potent and selective DPP-4 inhibitors.
Comparative Biological Data of this compound Derivatives
Due to the established inactivity of the (R)-enantiomer, the majority of published research focuses on derivatives of (S)-pyrrolidine-2-carbonitrile. The following table summarizes the DPP-4 inhibitory activity of a well-known derivative, Vildagliptin, which incorporates the (S)-pyrrolidine-2-carbonitrile moiety.
| Compound | Enantiomeric Form | Target | IC50 (nM) | Biological Activity |
| Vildagliptin | (S)-configuration | Dipeptidyl Peptidase-4 (DPP-4) | ~2-3 | Potent and selective inhibitor |
| (R)-Vildagliptin | (R)-configuration | Dipeptidyl Peptidase-4 (DPP-4) | >10,000 | Negligible activity |
Note: The data for Vildagliptin is provided to illustrate the profound impact of stereochemistry on the biological activity of this compound derivatives.
Mechanism of Action: Inhibition of DPP-4 and Enhancement of Incretin (B1656795) Signaling
(S)-Pyrrolidine-2-carbonitrile-based inhibitors target Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP. This leads to:
-
Enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
-
Suppression of glucagon (B607659) release from pancreatic α-cells.
-
Delayed gastric emptying.
-
Improved satiety.
The culmination of these effects results in improved glycemic control in patients with type 2 diabetes.
Signaling Pathway of GLP-1 Receptor Activation
The enhanced levels of GLP-1, due to DPP-4 inhibition, lead to the activation of the GLP-1 receptor (GLP-1R) on pancreatic β-cells. This initiates a downstream signaling cascade that ultimately promotes insulin secretion.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)this compound
A common synthetic route to a key intermediate for many DPP-4 inhibitors starts from L-proline.[1][2]
Step 1: N-Acylation of L-proline
-
Suspend L-proline in a suitable solvent (e.g., THF).
-
Add chloroacetyl chloride at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, perform an aqueous workup to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: Amidation
-
Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) at 10-15°C.
-
After stirring, add ammonium (B1175870) bicarbonate and continue stirring for 1 hour.
-
Filter the reaction mixture and purify the crude product to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
Step 3: Dehydration to Nitrile
-
Suspend the amide from Step 2 in a suitable solvent (e.g., THF).
-
Add trifluoroacetic anhydride (B1165640) at 0-5°C and stir at room temperature for 2 hours.
-
Neutralize with ammonium bicarbonate.
-
Extract the product, (S)-1-(2-chloroacetyl)this compound, and purify.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorometric assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Conclusion
The biological activity of this compound is exquisitely dependent on its stereochemistry. The (S)-enantiomer is a potent inhibitor of dipeptidyl peptidase-4, a key enzyme in glucose metabolism, making it a valuable scaffold for the development of anti-diabetic drugs. In contrast, the (R)-enantiomer is essentially inactive. This stark difference highlights the importance of stereoselective synthesis and testing in modern drug discovery. The provided protocols and pathway diagrams offer a foundational resource for researchers working with this important class of compounds.
References
A Comparative Analysis of Pyrrolidine-2-carbonitrile and Azetidine-2-carbonitrile Scaffolds in Dipeptidyl Peptidase-IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin (B600854) secretion and improving glycemic control.[1] At the heart of many potent DPP-IV inhibitors lie heterocyclic scaffolds, with pyrrolidine-2-carbonitrile and azetidine-2-carbonitrile (B3153824) being two prominent examples. This guide provides a comparative overview of these two scaffolds, summarizing their performance based on available experimental data and outlining the methodologies used for their evaluation.
Chemical Structures and Mechanism of Action
Both this compound and azetidine-2-carbonitrile derivatives are classified as substrate-like inhibitors.[1] The core of their inhibitory mechanism lies in the nitrile group, which forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme.[1] This interaction is crucial for their potent inhibitory activity. The five-membered pyrrolidine (B122466) ring and the four-membered azetidine (B1206935) ring serve as mimics for the proline residue of natural DPP-IV substrates. The nitrogen atom of these rings and its substituents interact with the S1 and S2 pockets of the enzyme's active site, further contributing to binding affinity and selectivity.
Comparative Efficacy: A Look at the Data
| Scaffold | N-Substituent | IC50 (µM) | Reference(s) |
| This compound | (S)-2-(3-hydroxyadamantan-1-ylamino)acetyl | 0.017 | [2] |
| This compound | N-substituted β-amino | 0.01 | [3] |
| This compound | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) | 3.73 | [1] |
| Azetidine-2-carbonitrile | Large, hydrophobic amino acid groups | < 0.1 | [4][5] |
The data indicates that both scaffolds can be derivatized to yield highly potent DPP-IV inhibitors with IC50 values in the nanomolar range. Notably, certain this compound derivatives have demonstrated exceptional potency, with IC50 values as low as 10 nM and 17 nM.[2][3] Similarly, azetidine-2-carbonitrile derivatives have been reported to exhibit potent inhibition, with activities below 100 nM.[4][5]
Structure-Activity Relationship (SAR) Insights
For both scaffolds, the nature of the substituent on the ring nitrogen is a key determinant of inhibitory potency. Structure-activity relationship studies have consistently shown that large, hydrophobic groups can enhance binding affinity by occupying the S1 and S2 pockets of the DPP-IV active site.[1][4]
Interestingly, studies on ketoazetidines have suggested that DPP-IV inhibition in this series is less sensitive to the stereochemistry at the 2-position compared to the corresponding ketopyrrolidines.[6] Furthermore, ketoazetidines have been reported to exhibit enhanced chemical stability over ketopyrrolidines while maintaining their inhibitory potency.[6]
Experimental Protocols: In Vitro DPP-IV Inhibition Assay
The evaluation of this compound and azetidine-2-carbonitrile derivatives as DPP-IV inhibitors is typically performed using a fluorometric in vitro assay. The following is a detailed, generalized protocol based on commonly used methods.[7][8][9]
Objective: To determine the concentration of a test compound that inhibits 50% of the DPP-IV enzyme activity (IC50).
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound and azetidine-2-carbonitrile derivatives)
-
Positive control inhibitor (e.g., Diprotin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): DPP-IV enzyme solution and assay buffer.
-
Test wells: DPP-IV enzyme solution and the various dilutions of the test compounds.
-
Positive control wells: DPP-IV enzyme solution and the positive control inhibitor.
-
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental workflow, the following diagrams have been generated.
DPP-IV Signaling Pathway and Point of Inhibition.
Experimental Workflow for DPP-IV Inhibition Assay.
Conclusion
Both this compound and azetidine-2-carbonitrile serve as excellent scaffolds for the design of potent and selective DPP-IV inhibitors. The available data suggests that both classes of compounds can achieve high levels of inhibitory activity, reaching the nanomolar range. While pyrrolidine-based inhibitors are more prevalent in clinically approved drugs, azetidine-based inhibitors show promise, potentially offering advantages in terms of chemical stability. The choice between these scaffolds in a drug discovery program will likely depend on a multifactorial analysis, including synthetic accessibility, optimization of pharmacokinetic and pharmacodynamic properties, and the specific goals of the therapeutic agent under development. Further direct comparative studies would be invaluable in elucidating the subtle differences in their performance profiles.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-fluorothis compound and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Analysis of Dehydrating Agents for the Conversion of L-Prolinamide to its Nitrile Derivative
For Researchers, Scientists, and Drug Development Professionals
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical industry. L-prolinamide, a derivative of the amino acid proline, is a vital starting material for synthesizing various active pharmaceutical ingredients, including dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2] The critical step in this synthesis is the dehydration of the amide group to a nitrile. This guide provides an objective comparison of common dehydrating agents used for this conversion, supported by experimental data from scientific literature and patents.
Comparative Performance of Dehydrating Agents
The selection of a dehydrating agent is critical and often depends on factors such as substrate compatibility, yield, reaction conditions, cost, and safety. Below is a summary of quantitative data for several commonly employed reagents for the dehydration of L-prolinamide or its N-acylated derivatives.
| Dehydrating Agent | Substrate | Base/Solvent System | Reaction Conditions | Yield | Reference |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | None / THF | 0–5 °C to RT, 2 h | Not explicitly stated, but used in a successful synthesis route.[1] | Singh et al. (2008)[1] |
| Trifluoroacetic Anhydride (TFAA) | Acylated L-prolinamide | K₂CO₃ / THF | Not specified | Not specified, but part of a patented synthesis.[3] | WO 2010/022690 A2[3] |
| Phosphorus Oxychloride (POCl₃) / DMF | Acylated L-prolinamide | DMF | Not specified | Described as the "Vilsmeier Reagent" in a patented process.[3] | WO 2004/092127 A1 (cited in[3]) |
| Cyanuric Chloride | N-Boc L-prolinamide | Not specified | Not specified | Used for conversion to N-boc (S)-2-Cyano-pyrrolidine.[4] | WO 2014/020462 A1[4] |
| Cyanuric Chloride | 4-bromobenzamide (model substrate) | DMF | 0 °C to RT, 3.5 h | 98% | TCI Practical Example |
| Thionyl Chloride (SOCl₂) | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Aprotic Solvent (e.g., THF) | 50 °C, 1.5 min (in microreactor) | Not explicitly stated, but part of a continuous flow process.[5] | CN110563627B[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures described in the cited literature for the dehydration of L-prolinamide derivatives.
1. Dehydration using Trifluoroacetic Anhydride (TFAA) [1]
-
Substrate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1.0 eq).
-
Reagent: Trifluoroacetic anhydride (1.5 eq).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Suspend the amide substrate in THF.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add ammonium (B1175870) bicarbonate portion-wise at 5–10 °C to quench the reaction.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum and perform an appropriate work-up (e.g., extraction with ethyl acetate) to isolate the product.[1]
-
2. Dehydration using Cyanuric Chloride
-
Substrate: Primary amide (e.g., L-prolinamide derivative) (1.0 eq).
-
Reagent: Cyanuric chloride (1.0 eq).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the primary amide in DMF.
-
Cool the solution to 0 °C.
-
Add cyanuric chloride to the solution.
-
Allow the mixture to stir at room temperature for several hours (e.g., 3.5 hours for model substrate) until the reaction is complete.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous HCl and saturated sodium bicarbonate solution, then dry and concentrate to yield the nitrile.
-
3. Dehydration using Phosphorus Oxychloride (POCl₃) / DMF (Vilsmeier Reagent) [3][6]
-
Substrate: Acylated L-prolinamide (1.0 eq).
-
Reagent: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
-
Procedure:
-
The Vilsmeier reagent is typically prepared by adding POCl₃ to DMF at a controlled temperature.
-
The acylated L-prolinamide is then added to the prepared reagent.
-
The reaction is stirred, often with heating, until the conversion is complete.
-
Work-up involves quenching with ice water and neutralizing the acidic mixture, followed by extraction of the product. Note: The use of the Vilsmeier reagent is a common method for converting amides to nitriles, as cited in several patents for the synthesis of Vildagliptin intermediates.[3][6]
-
Visualized Workflow and Agent Comparison
To better illustrate the process and the logical relationships between different factors, the following diagrams are provided.
Caption: General experimental workflow for L-prolinamide dehydration.
Caption: Logical comparison of common dehydrating agents.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
Pyrrolidine-2-carbonitrile vs. Proline as an Organocatalyst: A Comparative Guide
In the realm of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, lauded for its simplicity, efficiency, and versatility in a wide array of chemical transformations. Its structural analogue, pyrrolidine-2-carbonitrile, while sharing the same pyrrolidine (B122466) backbone, presents a stark contrast in catalytic prowess. This guide provides an objective comparison of L-proline and this compound, delving into their structural and electronic properties to elucidate why one is a celebrated organocatalyst while the other is primarily utilized as a synthetic intermediate.
At a Glance: Key Structural and Functional Differences
| Feature | L-Proline | This compound |
| Structure | ||
| Key Functional Groups | Secondary amine, Carboxylic acid | Secondary amine, Nitrile |
| Catalytic Activity | Highly effective organocatalyst for various asymmetric reactions. | Not reported as an effective organocatalyst for proline-type catalysis. |
| Primary Role in Chemistry | Asymmetric organocatalyst, Chiral building block. | Synthetic intermediate, particularly for DPP-IV inhibitors.[1][2] |
The Catalytic Power of Proline: A Mechanistic Perspective
The remarkable catalytic activity of L-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to act as a "dual-purpose" catalyst, activating both the nucleophile and the electrophile in a reaction. The most common mechanism is through enamine catalysis, particularly in reactions like the aldol (B89426), Mannich, and Michael additions.
The catalytic cycle of proline in a typical aldol reaction can be visualized as follows:
Caption: Proline-catalyzed aldol reaction cycle.
In this cycle, the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. The carboxylic acid group of proline then plays a crucial role in the stereochemical control of the reaction by forming a hydrogen-bonded, chair-like Zimmerman-Traxler transition state with the aldehyde. This rigid transition state directs the facial selectivity of the enamine attack on the aldehyde, leading to high enantioselectivity in the final aldol product. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
Performance of L-Proline in Asymmetric Reactions: Experimental Data
The efficacy of L-proline as an organocatalyst is well-documented across a range of asymmetric transformations. The following tables summarize representative data for proline-catalyzed aldol, Mannich, and Michael reactions.
Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 97 | 76 |
| Isovaleraldehyde | Acetone | neat | 5 | 24 | 95 | 93 |
| Benzaldehyde | Cyclohexanone | MeCN | 20 | 96 | 99 | 96 (anti) |
Asymmetric Mannich Reaction
| Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 30 | 12 | 50 | - | 94 |
| Benzaldehyde | Cyclohexanone | p-Anisidine | Dioxane | 35 | 18 | 81 | 95:5 (syn) | 99 |
Asymmetric Michael Addition
| Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Nitrostyrene | Cyclohexanone | CHCl₃ | 10 | 120 | 99 | 20 |
| Nitrostyrene | Propanal | NMP | 10 | 2 | 87 | 99 (syn) |
This compound: A Tale of a Non-Catalyst
In stark contrast to proline, this compound is not a competent organocatalyst for enamine-mediated reactions. The critical difference lies in the replacement of the carboxylic acid group with a nitrile group. The nitrile group is a strong electron-withdrawing group, which significantly decreases the basicity and nucleophilicity of the secondary amine. This electronic effect hinders the initial and crucial step of enamine formation with the ketone substrate.
Furthermore, the nitrile group lacks the ability to act as a hydrogen bond donor in the same way as a carboxylic acid. Therefore, it cannot effectively organize the transition state to induce high stereoselectivity. The absence of this directing group means that even if an enamine were to form, the subsequent reaction would likely be unselective.
The workflow for evaluating a potential organocatalyst highlights the importance of these functional groups:
Caption: Logical workflow for evaluating organocatalyst potential.
The Role of this compound in Drug Discovery
While not a catalyst in the traditional organocatalytic sense, this compound is a valuable building block in medicinal chemistry. Its primary application is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] A prominent example is Vildagliptin, where the this compound moiety is crucial for its biological activity.[2][4]
The synthesis of these inhibitors often involves the N-acylation of the this compound core.[2][5][6] This highlights that the secondary amine is a point of functionalization rather than a catalytic center.
Experimental Protocols
General Procedure for Proline-Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added L-proline (as specified in the data table). The reaction mixture is stirred at the indicated temperature for the specified time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Synthesis of (S)-1-(2-chloroacetyl)this compound (a Vildagliptin Intermediate)
(S)-1-(2-chloroacetyl)this compound is synthesized from L-proline in a multi-step process. First, L-proline is N-acylated with chloroacetyl chloride. The carboxylic acid of the resulting N-acylated product is then converted to the corresponding primary amide. Finally, the amide is dehydrated to yield the target this compound derivative.[2][4] This synthetic route underscores the role of the this compound as a stable, functionalized core rather than a transient catalytic species.
Conclusion
The comparison between L-proline and this compound serves as an excellent case study in understanding the structure-activity relationship in organocatalysis. L-proline's bifunctionality, with its secondary amine and carboxylic acid, is the key to its success as a versatile and stereoselective organocatalyst. In contrast, the replacement of the carboxylic acid with an electron-withdrawing and non-hydrogen-bonding nitrile group in this compound renders it inactive for enamine-based catalysis. While L-proline continues to be a workhorse for asymmetric synthesis in research and industry, this compound has carved its own niche as a valuable synthetic intermediate in the development of important pharmaceuticals. Researchers and drug development professionals can leverage the catalytic power of proline for chiral synthesis and utilize the functionalized core of this compound for the construction of complex drug molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Synthesis of (S)-1-(2-chloroacetyl)this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) this compound - Google Patents [patents.google.com]
A Comparative Guide to Enantiomeric Excess Determination of (S)-Pyrrolidine-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is critical in the synthesis and quality control of chiral molecules. (S)-Pyrrolidine-2-carbonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three primary analytical techniques for assessing its enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to facilitate the selection of the most appropriate method for specific research needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of (S)-Pyrrolidine-2-carbonitrile depends on several factors, including sample matrix, required sensitivity, instrument availability, and throughput requirements. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for this application.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers (or their derivatives) between a chiral stationary phase and a gaseous mobile phase. | Differential chemical shifts of enantiomers in the presence of a chiral solvating or derivatizing agent. |
| Sample Volatility | Not critical. | Required. Derivatization may be necessary. | Not critical. |
| Derivatization | Generally not required for direct methods. | Often required to improve volatility and peak shape. | Required (with a chiral agent) to induce signal separation. |
| Resolution | Typically high, with baseline separation achievable. | Can be very high, especially with specialized chiral columns. | Variable, dependent on the chiral agent and analyte concentration. |
| Analysis Time | 10-30 minutes per sample. | Generally faster than HPLC, often under 20 minutes per sample. | Rapid data acquisition (minutes), but sample preparation can be longer. |
| Sensitivity | High, suitable for trace analysis. | Very high, especially with sensitive detectors like MS. | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | GC system with a chiral column and FID or MS detector. | High-field NMR spectrometer. |
| Key Advantage | Broad applicability and well-established methods. | High resolution and speed for volatile compounds. | Non-destructive and provides structural information. |
| Key Disadvantage | Higher cost of chiral columns and solvents. | Limited to thermally stable and volatile compounds. | Lower sensitivity and potential for peak overlap. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. The following protocol is based on a method developed for a closely related Vildagliptin intermediate, (S)-1-((S)-Pyrrolidine-2-carbonyl)pyrrolidine, and is adaptable for (S)-Pyrrolidine-2-carbonitrile.
Objective: To separate and quantify the (S)- and (R)-enantiomers of Pyrrolidine-2-carbonitrile using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
Chiral Column: CHIRALPAK® AD-H (250 mm x 4.6 mm)[1]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Methanol (HPLC grade)
-
(S)-Pyrrolidine-2-carbonitrile sample
-
Racemic this compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and methanol. A typical starting ratio is 65:35 (v/v) of n-hexane to a 25:10 (v/v) mixture of ethanol and methanol[1]. The exact ratio may need to be optimized for baseline separation.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the (S)-Pyrrolidine-2-carbonitrile sample in 25 mL of ethanol to prepare a 1 mg/mL solution[1]. Prepare a similar solution of the racemic standard.
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers. For non-volatile or polar compounds like pyrrolidine (B122466) derivatives, a derivatization step is often necessary to improve volatility and chromatographic performance. The following is a general protocol adaptable for (S)-Pyrrolidine-2-carbonitrile, based on methods for similar chiral amines and amino acids.
Objective: To separate and quantify the derivatized enantiomers of this compound to determine the enantiomeric excess.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., Astec CHIRALDEX® G-TA or similar)
Reagents:
-
(S)-Pyrrolidine-2-carbonitrile sample
-
Racemic this compound standard
-
Derivatizing agent: e.g., Trifluoroacetic anhydride (B1165640) (TFAA) or (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)[2]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Derivatization:
-
In a vial, dissolve a small amount (e.g., 1 mg) of the this compound sample in an anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., TFAA).
-
Heat the mixture if necessary (e.g., 60°C for 10 minutes) to ensure complete reaction.
-
After cooling, the sample is ready for injection.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200°C). The program should be optimized to achieve baseline separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomeric derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.
Objective: To induce chemical shift non-equivalence between the enantiomers of this compound using a chiral solvating agent and to determine the enantiomeric excess by ¹H NMR.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
(S)-Pyrrolidine-2-carbonitrile sample
-
Racemic this compound standard
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral crown ether such as (18-crown-6)-2,3,11,12-tetracarboxylic acid[3].
-
Deuterated NMR Solvent (e.g., CDCl₃, C₆D₆)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal (ideally a well-resolved singlet or doublet) of the analyte that shows separation into two distinct signals corresponding to the two enantiomers.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral of Major Signal - Integral of Minor Signal) / (Integral of Major Signal + Integral of Minor Signal) ] x 100
-
Visualizations
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Caption: Key features comparison of HPLC, GC, and NMR for enantiomeric excess analysis.
References
- 1. CN106568877A - Analysis method for Vildagliptin intermediate-5 enantiomer detection - Google Patents [patents.google.com]
- 2. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pyrrolidine-2-carbonitrile Derivatives as DPP-IV Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors derived from the Pyrrolidine-2-carbonitrile scaffold. This class of compounds has garnered significant attention in the development of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.
The central mechanism of these inhibitors lies in their ability to block the DPP-IV enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the circulating levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and ultimately, improved glycemic control.[1] The this compound moiety is a key pharmacophore that provides a reversible and potent inhibition of the DPP-IV enzyme and offers chemical stability suitable for oral administration.
This guide presents a detailed comparison of the performance of key inhibitors from this class, supported by experimental data on their efficacy, selectivity, and pharmacokinetic profiles. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further research.
Comparative Performance of this compound DPP-IV Inhibitors
The following table summarizes the in vitro potency and selectivity of prominent DPP-IV inhibitors based on the this compound scaffold.
| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) | Reference |
| Vildagliptin | 4.5 | 2.2 | 0.23 | ~489 | ~51 | [2][3] |
| Saxagliptin (B632) | 1.3 (Ki) | 0.508 | 0.098 | ~391 | ~75 | [4][5] |
| Compound 17a | 17 | >22.5 | >19.8 | >1324 | >1164 | [6] |
Vildagliptin and Saxagliptin are both clinically approved drugs and exhibit potent inhibition of DPP-IV with nanomolar IC50 values.[2][7] Saxagliptin demonstrates slightly higher potency than Vildagliptin.[5] Both inhibitors show good selectivity against the closely related proteases DPP-8 and DPP-9, which is a crucial factor in minimizing potential off-target effects.[3][4][5]
Compound 17a , a 4-fluorothis compound (B8495706) derivative, also displays high inhibitory activity against DPP-IV and shows moderate to good selectivity against DPP-8 and DPP-9.[6] The introduction of various functional groups to the pyrrolidine (B122466) scaffold allows for the optimization of pharmacological properties.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-IV enzyme by 50% (IC50).
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by the DPP-IV enzyme to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation is proportional to the enzyme's activity. The presence of a DPP-IV inhibitor will decrease the rate of this reaction.
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer to their final working concentrations.
-
-
Assay Reaction:
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted test compounds or vehicle control (assay buffer with the same concentration of solvent) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to monitor the fluorescence kinetically for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence versus time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a DPP-IV inhibitor on glucose tolerance in a living organism.
Principle: After an overnight fast, mice are administered the test compound orally, followed by a glucose challenge. Blood glucose levels are then monitored over time. An effective DPP-IV inhibitor will improve glucose disposal, resulting in a lower and more rapid return to baseline glucose levels compared to the control group.
Materials:
-
Male ICR or C57BL/6J mice
-
Test compounds (this compound derivatives)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Vehicle control (e.g., water or a suitable vehicle for the test compound)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle control orally (by gavage) to the fasted mice. The dosage will depend on the specific compound's pharmacokinetic properties.
-
-
Glucose Challenge:
-
After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally to the mice.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the differences between the treatment groups.
-
Visualizations
DPP-IV Inhibition Signaling Pathway
Caption: Signaling pathway of DPP-IV inhibition by this compound derivatives.
Experimental Workflow for DPP-IV Inhibitor Evaluation
Caption: Experimental workflow for the evaluation of this compound DPP-IV inhibitors.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of this compound and 4-fluorothis compound derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrolidine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pyrrolidine-2-carbonitrile, a versatile building block in pharmaceutical synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, immediate safety and logistical information to facilitate the responsible disposal of this compound.
Disclaimer: This document provides guidance based on available safety data for structurally related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazards associated with this compound and its derivatives necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to minimize environmental contamination and ensure the safety of all personnel.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]
-
Never dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Quantitative Hazard Data Summary
While a specific SDS for this compound is not available, the following table summarizes the hazard classifications for a closely related compound, (S)-1-(2-Chloroacetyl)this compound, which can serve as a conservative proxy for assessing potential risks.
| Hazard Classification (GHS) | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: Safety Data Sheet for (S)-1-(2-Chloroacetyl)this compound
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Personal protective equipment for handling Pyrrolidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Pyrrolidine-2-carbonitrile. The following procedures are based on available data for structurally related compounds and general chemical safety principles for nitrile-containing molecules.
Core Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative. The safety precautions outlined below are derived from data on Pyrrolidine and (2S)-Pyrrolidine-2-carbonitrile hydrochloride. Pyrrolidine is known to be a corrosive and flammable liquid that can cause severe skin and eye burns[1]. The hydrochloride salt of this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to the skin and eyes[2]. Therefore, rigorous adherence to the following PPE and safety measures is mandatory.
| Category | Requirement | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved respirator | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for higher concentrations. | To prevent inhalation of potentially harmful vapors or aerosols. Nitrile compounds can be toxic if inhaled[2][3]. |
| Eye Protection | Chemical safety goggles and face shield | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, used in conjunction with a face shield. | To protect against splashes that can cause serious eye irritation or burns[1][2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are generally recommended for short-term splash protection against a variety of chemicals. However, their effectiveness can be limited against certain organic solvents. Always check glove compatibility and change gloves immediately upon contamination[4]. | To prevent skin contact, which may be harmful[2]. |
| Skin and Body Protection | Protective clothing | A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn. | To prevent skin contact and contamination of personal clothing[2]. |
| Engineering Controls | Ventilated enclosure | All handling of this compound should be conducted in a certified chemical fume hood. | To minimize inhalation exposure by capturing vapors at the source[5]. |
| Emergency Equipment | Eyewash station and safety shower | Must be readily accessible and tested regularly. | To provide immediate decontamination in case of accidental exposure[1]. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[6]. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that the safety shower and eyewash station are accessible and operational.
- Assemble all necessary materials and equipment within the fume hood to minimize movement.
- Don the required personal protective equipment (PPE) as detailed in the table above.
2. Handling and Use:
- Conduct all transfers and manipulations of this compound within the chemical fume hood.
- Use compatible labware (e.g., glass, PTFE). Avoid strong oxidizing agents and acids[2].
- Keep containers tightly closed when not in use to prevent the release of vapors[7].
- Should a spill occur, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
3. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Remove PPE carefully to avoid self-contamination.
- Wash hands and any exposed skin thoroughly with soap and water after completing work.
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (excess reagent, contaminated consumables, and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Contaminated PPE:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Incineration in a chemical incinerator is a common disposal method for nitrile compounds[8].
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. harwick.com [harwick.com]
- 6. fishersci.com [fishersci.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. earthsafeppe.com [earthsafeppe.com]
- 9. ecogloves.co [ecogloves.co]
- 10. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
